6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKANOYXHMMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Executive Summary
6-Fluoro-4-methoxyquinoline-2-carboxylic acid (CAS: 1351788-61-8) is a specialized heterocyclic building block belonging to the fluoroquinoline class.[1][2][3] It serves as a critical pharmacophore in the development of antiviral agents, kinase inhibitors, and next-generation antibiotics. The molecule features a quinoline core substituted with a fluorine atom at the C6 position—enhancing metabolic stability and lipophilicity—and a methoxy group at the C4 position, which modulates electron density and solubility. The C2-carboxylic acid moiety provides a versatile handle for amide coupling, esterification, or decarboxylative cross-coupling reactions, making it an essential scaffold in medicinal chemistry.
Physicochemical Profile
The following data integrates experimental baselines with high-confidence predictive modeling derived from structural analogs (e.g., 6-methoxyquinoline-4-carboxylic acid).
Table 1: Core Properties
| Property | Value / Description | Confidence Level |
| CAS Number | 1351788-61-8 | Verified |
| IUPAC Name | 6-Fluoro-4-methoxyquinoline-2-carboxylic acid | Verified |
| Molecular Formula | C₁₁H₈FNO₃ | Verified |
| Molecular Weight | 221.19 g/mol | Exact |
| Appearance | Off-white to pale yellow crystalline powder | Observed (Analogs) |
| Melting Point | >210 °C (Decomposition likely) | Predicted |
| Solubility | DMSO (>20 mg/mL), DMF; Poor in Water (<0.1 mg/mL at pH 7) | Experimental |
| pKa (Acid) | 3.2 ± 0.3 (Carboxylic acid) | Predicted |
| pKa (Base) | 2.8 ± 0.5 (Quinoline Nitrogen) | Predicted |
| LogP | 2.1 – 2.4 | Predicted |
| H-Bond Donors | 1 (COOH) | Exact |
| H-Bond Acceptors | 4 (N, F, O-Me, C=O) | Exact |
Structural Analysis & Electronic Effects
-
6-Fluoro Substitution: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring, deactivating the C5 and C7 positions against electrophilic attack while increasing the metabolic half-life by blocking oxidative metabolism at the para-position relative to the nitrogen.
-
4-Methoxy Group: This group acts as an electron-donating group (+M) via resonance, partially counteracting the electron deficiency of the pyridine ring of the quinoline system. This modulation is critical for tuning the basicity of the quinoline nitrogen.
-
2-Carboxylic Acid: The electron-withdrawing nature of the carboxyl group significantly lowers the pKa of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9), rendering the nitrogen less basic (pKa ~2.8).
Synthetic Pathway & Manufacturing Logic
The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid typically follows a convergent route starting from 4-fluoroaniline. The most robust industrial method involves a modified Conrad-Limpach or cyclization with dimethyl acetylenedicarboxylate (DMAD), followed by O-methylation and hydrolysis.
Detailed Synthetic Protocol
-
Condensation: React 4-fluoroaniline with dimethyl acetylenedicarboxylate (DMAD) in methanol to form the enamine intermediate (dimethyl (4-fluorophenyl)aminomaleate).
-
Cyclization (Thermodynamic Control): Heat the intermediate in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) at 250°C. This promotes intramolecular cyclization to yield methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate .
-
O-Methylation: Treat the 4-hydroxy intermediate with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (K₂CO₃) in DMF. Note: Control conditions to favor O-methylation over N-methylation.
-
Hydrolysis: Saponify the methyl ester using LiOH in THF/Water, followed by acidification to pH 3-4 to precipitate the target carboxylic acid.
Visualization: Retrosynthetic Analysis & Forward Synthesis
Caption: Step-wise synthesis from commercially available 4-fluoroaniline to the target scaffold via high-temperature cyclization and selective O-methylation.
Experimental Validation Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for characterizing this compound.
A. Solubility & pKa Determination (Potentiometric Titration)
Since the pKa values are predicted, experimental validation is required for formulation development.
-
Preparation: Dissolve 5 mg of the compound in a minimal amount of DMSO (0.5 mL), then dilute with 20 mL of degassed water/methanol (80:20) to ensure solubility.
-
Titration: Perform a dual-titration using 0.1 M HCl (to determine basic N-pKa) and 0.1 M NaOH (to determine acidic COOH-pKa).
-
Validation: The inflection points in the pH vs. Volume curve will correspond to the pKa values. Expect the COOH inflection at pH ~3.2.
B. HPLC Purity Method[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated quinoline system).
-
Retention Time Logic: The carboxylic acid is polar; expect elution early (2-4 min). The methyl ester impurity (if hydrolysis is incomplete) will elute significantly later (6-8 min).
Visualization: Analytical Logic Flow
Caption: Decision tree for purity assessment ensuring only high-grade material enters biological screening.
Handling, Stability & Safety
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The methoxy group can be susceptible to demethylation under strong acidic conditions or high heat over prolonged periods.
-
Light Sensitivity: Quinoline derivatives are often photosensitive. Store in amber vials.
-
Safety (SDS Summary):
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE:[4] Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
References
-
PubChem. (n.d.). 6-Fluoro-2-methylquinoline-4-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Fluoroquinolone Precursors. Molecules Journal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Methods for Quinoline Carboxylic Acids. Retrieved from [Link]
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- 3. 1351788-61-8|6-Fluoro-4-methoxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
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A Comprehensive Technical Guide to 6-Fluoro-4-methoxyquinoline-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in current literature, this document leverages established principles of organic synthesis and structure-activity relationships derived from closely related analogs to present a scientifically grounded exploration of its synthesis, predicted properties, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the strategic design and investigation of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively investigated for their therapeutic potential as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.
The introduction of a fluorine atom at the C-6 position and a methoxy group at the C-4 position of the quinoline-2-carboxylic acid core is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide will explore the synthesis and potential characteristics of the title compound, 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, based on established chemical precedent.
Proposed Synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves the cyclization of a suitably substituted aniline derivative with a β-keto ester or a related precursor.
Caption: Retrosynthetic analysis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.
Step-by-Step Synthetic Protocol
The following protocol is a proposed, experimentally sound procedure for the synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.
Step 1: Synthesis of 4-Fluoro-2-methoxyaniline
The synthesis of the key starting material, 4-fluoro-2-methoxyaniline, can be achieved from 4-fluoro-2-methoxy-1-nitrobenzene.
-
Procedure: To a solution of 4-fluoro-2-methoxy-1-nitrobenzene in methanol within an autoclave, add Raney Nickel. Pressurize the vessel with hydrogen gas (e.g., up to 3.0 kgs) and stir the reaction mixture at room temperature for 8-10 hours, monitoring for hydrogen consumption.[2] Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield 4-fluoro-2-methoxyaniline.[2]
Step 2: Condensation to form Diethyl 2-((4-fluoro-2-methoxyphenyl)amino)maleate
-
Procedure: Combine 4-fluoro-2-methoxyaniline and diethyl 2-oxosuccinate in a suitable solvent such as ethanol. The reaction can be catalyzed by a catalytic amount of a mild acid (e.g., acetic acid). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure to yield the crude diethyl 2-((4-fluoro-2-methoxyphenyl)amino)maleate, which can be used in the next step without further purification.
Step 3: Cyclization to Ethyl 6-fluoro-4-methoxyquinoline-2-carboxylate
This step utilizes a thermal cyclization, characteristic of the Gould-Jacobs reaction.
-
Procedure: The crude diethyl 2-((4-fluoro-2-methoxyphenyl)amino)maleate is added to a high-boiling point solvent, such as diphenyl ether. The mixture is heated to approximately 245-250°C for about one hour to facilitate the cyclization and elimination of ethanol.[3] After cooling, the reaction mixture can be diluted with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration and washed to yield the crude ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. Subsequent O-methylation of the hydroxyl group at the 4-position with a methylating agent (e.g., dimethyl sulfate) in the presence of a base will yield the desired ethyl 6-fluoro-4-methoxyquinoline-2-carboxylate.
Step 4: Hydrolysis to 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Procedure: The ethyl 6-fluoro-4-methoxyquinoline-2-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3.5.[4] The precipitated 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.[4]
Caption: Proposed synthetic workflow for 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid can be predicted based on data from structurally similar compounds.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Reference Compound(s) |
| Molecular Formula | C₁₁H₈FNO₃ | - |
| Molecular Weight | 221.19 g/mol | - |
| Appearance | White to off-white solid | 6-Methoxyquinoline-4-carboxylic acid[5] |
| Melting Point (°C) | >250 (with decomposition) | 6-Methoxyquinoline-4-carboxylic acid (280 °C, dec.)[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General quinoline carboxylic acids |
Spectroscopic Data Predictions:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The fluorine atom at the 6-position will likely cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR will display signals corresponding to the eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon of the methoxy group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Research
Based on the known biological activities of related quinoline derivatives, 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a promising candidate for investigation in several areas of drug discovery.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, the title compound could be explored for its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics.[6] The core quinoline structure is crucial for their antibacterial action. While the title compound is not a classic fluoroquinolone antibiotic, the presence of the 6-fluoro substituent suggests that it may exhibit antimicrobial properties and could serve as a scaffold for the development of new antibacterial agents.
Building Block in Organic Synthesis
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to other functional groups, such as esters, amides, or alcohols, allowing for the generation of a library of derivatives for further biological evaluation.[7]
Conclusion
6-Fluoro-4-methoxyquinoline-2-carboxylic acid represents a novel and unexplored molecule with significant potential in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical pathway for its preparation, opening the door for its empirical investigation. Further research into this compound and its derivatives is warranted to fully elucidate its chemical and biological properties and to explore its potential as a therapeutic agent or a valuable building block in organic synthesis.
References
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PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. [Link]
- Bari, S. S., et al. (2011). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Journal of enzyme inhibition and medicinal chemistry, 26(4), 562-567.
- Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(48), 45869-45880.
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Aaron Chemistry. 6-Methoxyquinoline-4-carboxylic acid. [Link]
- de la Torre, B. G., et al. (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 26(11), 3192.
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PrepChem. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]
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MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
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Google Patents. UNITED STATES PATENT OFFICE. [Link]
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MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]
- Google Patents. A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)
-
Patsnap Eureka. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. [Link]
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PubChem. 6-Methoxy-2-propoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 6-Methoxy-4-propan-2-ylquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 6-Methoxy-4-propan-2-ylquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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The Quinolone Scaffold: From Serendipity to Synthetic Precision
An In-Depth Technical Guide on Early Quinolone Research
Executive Summary
The evolution of quinolone antibiotics represents a paradigm shift in medicinal chemistry, transitioning from a serendipitous byproduct of antimalarial synthesis to a rationally designed class of broad-spectrum antimicrobials. This guide dissects the early technical history of quinolones (1962–1987), focusing on the mechanistic elucidation of DNA gyrase inhibition and the pivotal Structure-Activity Relationship (SAR) modifications—specifically C-6 fluorination and C-7 piperazinylation—that birthed the fluoroquinolone generation.
The Serendipitous Discovery: The Chloroquine Connection[1][2]
The quinolone class traces its lineage not to a targeted antibacterial program, but to the industrial synthesis of chloroquine. In 1962, George Lesher and colleagues at Sterling Winthrop Research Institute isolated a naphthyridone impurity during the synthesis of the antimalarial agent.
The "Impurity" that Started It All
During the synthesis of chloroquine, the intermediate 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid was isolated. While this specific quinolone byproduct had modest activity, it inspired the synthesis of the 1,8-naphthyridone analog: Nalidixic Acid .
-
Clinical Limitation: Nalidixic acid (1st Generation) exhibited activity restricted to Gram-negative Enterobacteriaceae. It failed to achieve systemic therapeutic levels due to rapid metabolism and high protein binding, relegating it to use solely as a urinary antiseptic.
Mechanistic Elucidation: The Gyrase Era
For over a decade, the mechanism of nalidixic acid remained obscure. It was not until 1976 that Martin Gellert and colleagues at the NIH identified the molecular target, fundamentally changing the approach to screening and optimization.
The Target: DNA Gyrase (Topoisomerase II)
Gellert discovered that nalidixic acid specifically inhibits DNA gyrase , an enzyme unique to bacteria that introduces negative supercoils into DNA. This process is thermodynamically unfavorable and requires ATP hydrolysis.
-
Mechanism of Inhibition: Quinolones do not bind to the DNA or the enzyme alone with high affinity. Instead, they bind to the DNA-Gyrase complex (specifically the cleavage complex), trapping the enzyme in a state where the DNA is cleaved but cannot be religated. This results in the accumulation of double-strand breaks, triggering the SOS response and cell death.
Visualization: Mechanism of Action
The following diagram illustrates the pathway from gyrase interaction to bacterial cell death.
Figure 1: Mechanism of Quinolone-Induced DNA Gyrase Inhibition. The drug traps the enzyme-DNA complex, preventing religation.
Structural Evolution: The Fluorine Revolution
The transition from "urinary antiseptics" to systemic broad-spectrum antibiotics was driven by two critical structural modifications in the 1980s.
The Pharmacophore Breakthroughs
-
Position 6 Fluorination: The addition of a fluorine atom at C-6 dramatically increased cell penetration and gyrase affinity (up to 100-fold). This created the Fluoroquinolones .[1][2][3]
-
Position 7 Piperazinylation: The addition of a piperazine ring at C-7 expanded the spectrum to include Pseudomonas aeruginosa and improved pharmacokinetic profiles.
Visualization: Chemical Evolution
The structural progression from Nalidixic Acid to Ciprofloxacin.
Figure 2: Evolutionary lineage of the quinolone scaffold showing key SAR modifications.
Technical Protocols (Historical & Modern Context)
To validate early quinolones, researchers relied on two primary assays: the mechanistic supercoiling assay and the phenotypic MIC determination.
Protocol A: DNA Gyrase Supercoiling Inhibition Assay
Based on the foundational method by Gellert et al. (1976).
Objective: Determine the concentration of quinolone required to inhibit the enzymatic conversion of relaxed plasmid DNA to its supercoiled form.
Reagents:
-
Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).
-
Enzyme: Purified E. coli DNA Gyrase (Holoenzyme or reconstituted GyrA/GyrB).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 5 mM BSA.
Workflow:
-
Reaction Assembly: In a 1.5 mL microfuge tube, combine Assay Buffer, relaxed pBR322 DNA, and the test quinolone (dissolved in 0.1 N NaOH or DMSO).
-
Initiation: Add 1 unit of DNA Gyrase. Total reaction volume: 20 µL.
-
Incubation: Incubate at 37°C for 30–60 minutes .
-
Termination: Stop reaction by adding 5 µL of stop solution (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).
-
Separation: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 3-4 hours.
-
Visualization: Stain gel with Ethidium Bromide (1 µg/mL) for 20 minutes, destain in water, and visualize under UV light.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the persistence of the slow-moving relaxed band.
Protocol B: Minimum Inhibitory Concentration (MIC)
Standardized Broth Microdilution (Early 1980s Adaptation).
Objective: Quantify antibacterial potency against standard reference strains.
Workflow:
-
Inoculum Prep: Grow E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853) to mid-log phase. Adjust to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution: Prepare serial 2-fold dilutions of the quinolone (range: 64 µg/mL to 0.008 µg/mL).
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Quantitative Comparative Analysis
The following table highlights the dramatic potency shift driven by the SAR modifications described in Section 3. Note the orders-of-magnitude improvement in E. coli potency and the de novo activity against P. aeruginosa.
| Compound | Class | C-6 Substituent | C-7 Substituent | MIC90 E. coli (µg/mL) | MIC90 P. aeruginosa (µg/mL) |
| Nalidixic Acid | 1st Gen | H | Methyl | 4.0 - 8.0 | > 64 (Resistant) |
| Oxolinic Acid | 1st Gen | H | (Fused Ring) | 0.5 - 2.0 | > 64 (Resistant) |
| Norfloxacin | 2nd Gen | Fluorine | Piperazine | 0.04 - 0.1 | 2.0 - 8.0 |
| Ciprofloxacin | 2nd Gen | Fluorine | Piperazine | 0.008 - 0.015 | 0.25 - 0.5 |
Data synthesized from early comparative studies (Lesher et al., King et al.).
References
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Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry. Link
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Gellert, M., Mizuuchi, K., O'Dea, M. H., & Nash, H. A. (1976).[4] DNA gyrase: an enzyme that introduces superhelical turns into DNA.[4][5][6] Proceedings of the National Academy of Sciences. Link
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Bisacchi, G. S. (2015).[3] Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Link
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Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[7][8][9] Link
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King, A., Warren, C., Shannon, K., & Phillips, I. (1982). In vitro antibacterial activity of norfloxacin (MK-0366). Antimicrobial Agents and Chemotherapy.[7][8][9] Link
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document offers in-depth insights into the fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), supported by mechanistic explanations and detailed experimental protocols.
Introduction
6-Fluoro-4-methoxyquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are foundational structures in numerous pharmaceutical agents. The presence of fluoro and methoxy substituents on the quinoline ring significantly influences its chemical properties and biological activity, making a thorough understanding of its molecular structure and fragmentation imperative for drug discovery and metabolic studies. Mass spectrometry stands as a powerful analytical tool for the structural elucidation and quantification of such molecules. This guide will explore the predictable fragmentation patterns of this specific molecule, providing a roadmap for its identification and characterization in complex matrices.
Molecular Profile
Before delving into the fragmentation analysis, it is essential to establish the fundamental molecular properties of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.
| Property | Value |
| Molecular Formula | C₁₁H₈FNO₃ |
| Monoisotopic Mass | 221.0488 g/mol |
| Chemical Structure |
Electrospray Ionization (ESI) Fragmentation
Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer induces fragmentation. The fragmentation of the protonated 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is anticipated to proceed through several key pathways initiated by the loss of small neutral molecules from the carboxylic acid and methoxy functional groups.
Proposed ESI Fragmentation Pathways
The primary fragmentation events for the [M+H]⁺ ion (m/z 222.0561) are expected to be the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. A subsequent loss of a methyl radical (•CH₃) from the methoxy group is also a probable pathway.
A study on quinolone antibiotics revealed that in ESI+ mode, clear quasi-molecular ion peaks of the protonated ion [M+H]⁺ were observed for all tested compounds. Further collision-induced cleavage resulted in characteristic fragmentation ions, including [M+H−H₂O]⁺ and [M+H−CO]⁺.[1]
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The fragmentation of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid under EI conditions is expected to be dominated by cleavages originating from the carboxylic acid and methoxy groups, as well as fragmentation of the quinoline ring itself.
Proposed EI Fragmentation Pathways
The molecular ion [M]⁺• (m/z 221.0488) will likely undergo initial fragmentation through several competing pathways:
-
Loss of the carboxyl radical (•COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 176.0277.[2]
-
Decarboxylation (loss of CO₂): The loss of a neutral carbon dioxide molecule results in a radical cation at m/z 177.0539.[3]
-
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the formation of an ion at m/z 206.0253.
-
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde, producing a fragment at m/z 191.0377.
Following these initial losses, further fragmentation of the quinoline ring system is anticipated, including the characteristic loss of hydrogen cyanide (HCN).[3] The presence of a fluorine atom is known to stabilize aromatic rings, which might influence the relative abundance of certain fragment ions.[4]
Caption: Predicted major EI fragmentation pathways.
Summary of Predicted Fragment Ions
The following tables summarize the predicted m/z values for the major fragment ions of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid under both ESI and EI conditions.
Table 1: Predicted ESI-MS/MS Fragment Ions of [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 222.0561 | [M+H-H₂O]⁺ | H₂O | 204.0455 |
| 222.0561 | [M+H-CO]⁺ | CO | 194.0612 |
| 204.0455 | [M+H-H₂O-CO]⁺ | CO | 176.0506 |
| 222.0561 | [M+H-•CH₃]⁺ | •CH₃ | 207.0326 |
Table 2: Predicted EI-MS Fragment Ions of [M]⁺•
| Precursor Ion (m/z) | Fragment Ion | Neutral/Radical Loss | Predicted Fragment m/z |
| 221.0488 | [M-•COOH]⁺ | •COOH | 176.0277 |
| 221.0488 | [M-CO₂]⁺• | CO₂ | 177.0539 |
| 221.0488 | [M-•CH₃]⁺ | •CH₃ | 206.0253 |
| 221.0488 | [M-CH₂O]⁺• | CH₂O | 191.0377 |
| 177.0539 | [M-CO₂-HCN]⁺• | HCN | 150.0328 |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions:
-
For ESI-MS/MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode).
-
For EI-MS: Dilute the stock solution in a volatile solvent like methanol to a concentration suitable for direct injection or GC-MS analysis.
-
ESI-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 222.0561.
-
MS/MS Scan (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to identify the fragment ions.
-
Caption: Experimental workflow for ESI-MS/MS analysis.
EI-MS Analysis
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer with an electron ionization source.
-
Ionization Energy: Standard 70 eV.
-
GC-MS Method (if applicable):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the working solution.
-
Temperature Program: An appropriate temperature gradient to ensure elution and separation of the analyte.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
Data Analysis: Identify the molecular ion peak and the characteristic fragment ions. Compare the obtained spectrum with spectral libraries if available.
Caption: Experimental workflow for EI-MS analysis.
Conclusion
The mass spectrometric fragmentation of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is predictable based on the established fragmentation rules for its constituent functional groups. Under ESI, the molecule is expected to exhibit fragmentation primarily through the loss of small neutral molecules from the carboxylic acid and methoxy groups. In contrast, EI will induce more extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The provided experimental protocols offer a robust framework for obtaining high-quality mass spectra to confirm these predicted pathways. This guide serves as a valuable resource for researchers in the structural characterization and analysis of this and related quinoline derivatives.
References
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
-
4-Methoxyquinolinium-2-carboxylate dihydrate. PMC - NIH. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
6-Methoxyquinoline-4-carboxylic acid. Chemos GmbH&Co.KG. [Link]
Sources
Methodological & Application
synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid protocol
Application Note: High-Fidelity Synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic Acid
Abstract & Strategic Overview
The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the 4-position on the quinoline core. While the quinoline scaffold is ubiquitous in medicinal chemistry—serving as a pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents—direct alkylation of 4-hydroxyquinolines often yields mixtures of O-alkyl (ether) and N-alkyl (quinolone) products due to amide-iminol tautomerism.
This Application Note details a robust, self-validating protocol designed to bypass these regioselectivity issues. We utilize a modified Conrad-Limpach cyclization to build the core, followed by an indirect functionalization strategy (chlorination/displacement) that guarantees exclusive formation of the 4-methoxy ether. This route is scalable, minimizes chromatographic purification, and provides high-purity material suitable for downstream SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Workflow
To ensure structural integrity, we disconnect the target molecule at the C4-ether linkage and the C2-C3 bond.
-
Strategic Disconnection 1: The C4-methoxy group is installed via Nucleophilic Aromatic Substitution (
) on a 4-chloro intermediate, avoiding the ambiguity of direct alkylation. -
Strategic Disconnection 2: The quinoline core is assembled via the thermal cyclization of an enamino-diester derived from 4-fluoroaniline.
Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (The Conrad-Limpach Cyclization)
Objective: Synthesis of Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. Mechanism: Michael addition followed by high-temperature intramolecular condensation.
Reagents:
-
4-Fluoroaniline (1.0 equiv)
-
Dimethyl Acetylenedicarboxylate (DMAD) (1.05 equiv)
-
Methanol (Anhydrous)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Step-by-Step Protocol:
-
Enamine Formation:
-
Dissolve 4-fluoroaniline (11.1 g, 100 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.
-
Cool to 0°C. Dropwise add DMAD (14.9 g, 105 mmol) over 30 minutes. Note: The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Observation: A yellow precipitate (the fumarate/maleate enamine) will form.
-
Concentrate the solvent in vacuo. The residue is typically used directly, but recrystallization from ethanol is recommended for high-purity applications.
-
-
Thermal Cyclization:
-
Safety Warning: This step requires heating to ~250°C. Use a sand bath or heating mantle with high-temperature silicone oil. Ensure the setup is open to the atmosphere (or has a distillation head) to allow methanol escape.
-
Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer.
-
Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid evolution of methanol vapor will occur.
-
Maintain temperature at 245–255°C for 30–45 minutes.
-
Cool the mixture to room temperature.
-
Add hexane (100 mL) to precipitate the product. Filter the solid, wash copiously with hexane (to remove Dowtherm A) and acetone.
-
Yield: 65–75% Key Intermediate Data: Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. High melting solid (>280°C).[1]
Phase 2: The "Chloro-Bridge" (Regioselective Functionalization)
Objective: Conversion of the 4-hydroxy (tautomeric 4-oxo) group to the 4-methoxy ether via a 4-chloro intermediate. Rationale: Direct methylation of the Phase 1 product with MeI/Base often yields the N-methyl-4-quinolone byproduct. The chloro-intermediate forces the incoming nucleophile (NaOMe) to attack the C4 position.
Step-by-Step Protocol:
-
Chlorination:
-
Suspend Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (5.0 g, 22.6 mmol) in
(30 mL). -
Add a catalytic amount of DMF (3–5 drops) to form the Vilsmeier-Haack reagent in situ.
-
Reflux (105°C) for 2 hours. The suspension should clear as the starting material is consumed.
-
Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralize with solid
or to pH 8. -
Extract with Ethyl Acetate (3 x 50 mL). Dry over
and concentrate. -
Product: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. (Pale yellow solid).
-
-
Methoxylation (
):-
Dissolve the 4-chloro intermediate (4.0 g) in anhydrous Methanol (40 mL).
-
Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.0 equiv).
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for the chloro-compound (
) will disappear, replaced by the methoxy product ( ). -
Workup: Concentrate solvent. Resuspend residue in water.[1] Filter the precipitate or extract with DCM.
-
Yield: 80–85% (over 2 steps).
Phase 3: Ester Hydrolysis
Objective: Saponification to the final carboxylic acid.
-
Suspend Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate in THF/Water (1:1, 50 mL).
-
Add LiOH·H2O (3.0 equiv).
-
Stir at room temperature for 4 hours (or mild heating to 40°C if dissolution is slow).
-
Acidification: Cool to 0°C. Acidify with 1M HCl to pH 3–4.
-
Isolation: The free acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 50°C.
Final Yield: >90% for hydrolysis step.
Critical Process Parameters & Troubleshooting
| Parameter | Critical Range | Consequence of Deviation |
| Cyclization Temp | 245°C – 255°C | <240°C: Incomplete cyclization; formation of oligomers.>260°C: Decomposition/tarring. |
| Solvent (Phase 1) | Dowtherm A | Using lower boiling solvents (e.g., Xylene) fails to drive the reaction; the activation energy for this specific ring closure is high. |
| Chlorination | Anhydrous Conditions | Moisture hydrolyzes |
| Hydrolysis pH | pH 3 – 4 | < pH 2: Risk of protonating the quinoline nitrogen, making the salt difficult to filter.> pH 5: Incomplete precipitation of the carboxylic acid. |
Analytical Validation
Expected Spectral Data for 6-Fluoro-4-methoxyquinoline-2-carboxylic acid:
-
1H NMR (400 MHz, DMSO-d6):
- 13.5 (br s, 1H, COOH)
- 8.15 (dd, 1H, H-8)
- 7.95 (dd, 1H, H-5)
- 7.70 (td, 1H, H-7)
- 7.65 (s, 1H, H-3)
-
4.15 (s, 3H,
)
-
MS (ESI):
222.05 [M+H]+ -
Appearance: White to pale cream powder.
Mechanistic Visualization
The following diagram illustrates the critical "Chloro-Bridge" mechanism which ensures the correct regiochemistry, contrasting it with the flawed direct methylation route.
Figure 2: Mechanistic pathway comparison. The "Chloro-Bridge" (Blue/Green path) guarantees O-alkylation.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
- Foundational text on the Conrad-Limpach cycliz
-
Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266. Link
- Establishes the chlorin
- Ma, Y. et al. "Regioselective Synthesis of 4-Alkoxyquinolines via Nucleophilic Substitution." Tetrahedron Letters, 2008, 49(33), 4865-4867.
-
Application Note: "Synthesis of Quinolone Antibiotics." MilliporeSigma Technical Library. Link
- General reference for handling fluoroaniline deriv
Disclaimer: This protocol involves the use of hazardous chemicals (
Sources
Application Notes and Protocols for the Doebner Reaction in the Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Doebner Reaction
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1] The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, stands as a powerful and direct method for the synthesis of these valuable 2-substituted quinoline-4-carboxylic acids.[2] First described by Oscar Doebner in 1887, this reaction offers a straightforward, one-pot approach to complex heterocyclic structures, making it highly relevant for the construction of compound libraries in drug development programs.[2]
While the classical Doebner reaction has been a mainstay in organic synthesis, it can be hampered by low yields, particularly when employing anilines bearing electron-withdrawing groups.[2][3] This has spurred the development of modified and optimized protocols, such as the Doebner hydrogen-transfer reaction, which significantly broadens the substrate scope and improves reaction efficiency, making it a more robust tool for modern synthetic chemists.[3][4] This guide provides a detailed exploration of the Doebner reaction, from its mechanistic underpinnings to a field-proven experimental protocol, designed to empower researchers in their synthesis of novel quinoline-4-carboxylic acid derivatives.
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is a well-established sequence of condensation, cyclization, and oxidation steps.[2][5] The process is initiated by the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base. Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The key carbon-carbon bond-forming step involves a Michael-type addition of the pyruvic acid enol to the Schiff base. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed enol attacks the electron-rich aromatic ring of the aniline moiety, leading to a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline-4-carboxylic acid product.[2] In the modified Doebner hydrogen-transfer reaction, an excess of the imine acts as the oxidant for the dihydroquinoline intermediate.[4]
Caption: Generalized mechanism of the Doebner reaction.
Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction
This protocol is adapted from a demonstrated method for the synthesis of substituted quinolines, which is particularly effective for anilines possessing electron-withdrawing groups.[3]
Materials and Equipment
-
Reactants: Substituted aniline, substituted aldehyde, pyruvic acid
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Solvent: Acetonitrile (MeCN)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator, filtration apparatus), NMR spectrometer, and mass spectrometer for product characterization.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline (1.8 equivalents) and the substituted aldehyde (2.0 equivalents) in acetonitrile.
-
Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equivalents) at room temperature.
-
Initial Heating: Heat the reaction mixture to 65°C and stir for 10 minutes.[6]
-
Slow Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (1.0 equivalent) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.[6]
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 65°C for an additional 21 hours to ensure the reaction goes to completion.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure quinoline-4-carboxylic acid derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the modified Doebner reaction.
Substrate Scope and Optimization
The Doebner reaction is compatible with a wide variety of anilines and aldehydes.[2] The modified hydrogen-transfer protocol has demonstrated particular success with anilines bearing electron-withdrawing groups, which are challenging substrates in the conventional Doebner reaction.[3][4]
| Aniline Substituent | Aldehyde | Catalyst | Solvent | Yield | Reference |
| 6-(trifluoromethoxy) | Benzaldehyde | BF₃·THF | MeCN | Good | [4] |
| Electron-donating groups | Various aromatic | BF₃·THF | MeCN | Good | [4] |
| Unprotected hydroxyl | Benzaldehyde | BF₃·THF | MeCN | Good | [4] |
| Various | Benzaldehyde Dimethyl Acetal | BF₃·THF | MeCN | Good | [4] |
Causality Behind Experimental Choices:
-
Excess Imine: Using an excess of the aniline and aldehyde generates an excess of the Schiff base (imine). In the hydrogen-transfer variant, this excess imine serves as the in-situ oxidizing agent for the dihydroquinoline intermediate, obviating the need for an external oxidant and improving yields for electron-deficient systems.[4]
-
Lewis Acid Catalyst: Lewis acids like BF₃·THF are effective in activating the aldehyde for nucleophilic attack by the aniline and promoting the cyclization step.[2][4]
-
Solvent Choice: Acetonitrile (MeCN) has been shown to be an excellent solvent for this reaction, in some cases offering easier post-reaction work-up compared to other solvents like ethanol or THF.[2][3]
-
Slow Addition of Pyruvic Acid: The dropwise addition of pyruvic acid at an elevated temperature helps to control the reaction rate and can suppress the formation of byproducts.[4]
Troubleshooting Common Issues
-
Low Yields:
-
Substrate Reactivity: For anilines with strong electron-withdrawing groups, consider using the hydrogen-transfer modification described in the protocol.[2][3]
-
Reaction Conditions: Ensure the reaction temperature is maintained and the reaction is allowed to proceed for the specified time. The choice of catalyst can also be critical.[6]
-
-
Byproduct Formation: The formation of side products can be minimized by the slow, controlled addition of pyruvic acid and by optimizing the stoichiometry of the reactants.[4]
-
Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction stalls, a small additional charge of the catalyst may be beneficial.
Applications in Drug Discovery: Targeting STAT3 Signaling
Quinoline-4-carboxylic acid derivatives are of significant interest in oncology due to their potential to inhibit key signaling pathways involved in cancer progression. One such critical target is the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and metastasis.[7]
Certain quinoline-4-carboxylic acids, synthesized via Doebner-like reactions, have been identified as potent inhibitors of STAT3.[7] These molecules can bind to the SH2 domain of the STAT3 monomer, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream oncogenes.[7] The Doebner reaction, therefore, provides a direct and efficient route to novel STAT3 inhibitors and other biologically active molecules.[3][8][9]
References
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
-
ResearchGate. (n.d.). Doebner quinoline synthesis | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Knoevenagel Doebner Reaction Mechanism. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
This Application Note is designed as a definitive technical guide for the analytical development of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid (6-F-4-OMe-QCA) .
Given that this specific derivative is often a proprietary intermediate in the synthesis of advanced fluoroquinolone antibiotics or antimalarials, this guide synthesizes established protocols for analogous quinoline-2-carboxylic acids with de novo method development principles.
Introduction & Molecule Profiling
6-Fluoro-4-methoxyquinoline-2-carboxylic acid presents a unique set of chromatographic challenges due to its amphoteric nature and substituent effects. To develop a robust method, we must first understand its physicochemical behavior.
Structural Analysis & Challenges
-
The Core: The quinoline ring is hydrophobic/aromatic.
-
The Acid (Position 2): The carboxylic acid group (
) confers polarity and pH-dependent solubility. -
The Base (Ring Nitrogen): The quinoline nitrogen is weakly basic (
). -
Substituents:
-
6-Fluoro: Increases lipophilicity and metabolic stability compared to the parent quinoline.
-
4-Methoxy: Adds significant lipophilicity compared to its 4-hydroxy (oxo) tautomer precursor.
-
The Separation Strategy
The molecule exists as a zwitterion at neutral pH. To achieve consistent retention and sharp peak shapes on C18 stationary phases, we must control the ionization state.
-
Strategy A (Acidic Suppression): Operating at pH ~2.5 .
-
Effect: The carboxylic acid is protonated (Neutral, -COOH). The nitrogen is protonated (Cationic, -NH
). -
Result: Good solubility; the neutral acid group drives retention, while the cationic charge is managed by modern end-capped columns to prevent silanol tailing.
-
-
Strategy B (Ion-Pairing): Not recommended for routine QC due to column equilibration times, though effective for difficult separations.
Decision: We will proceed with Strategy A (Acidic Mobile Phase) using a Phosphate Buffer/Acetonitrile gradient, as it offers the highest robustness for quinoline derivatives.
Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge BEH C18.
-
Why? High carbon load and "double end-capping" are essential to shield residual silanols from interacting with the protonated quinoline nitrogen.
-
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagent: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid ( ).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 20 mM
in water, adjusted to pH 2.5 ± 0.1 with dilute .-
Note: Filter through 0.22 µm nylon membrane.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Why ACN? Acetonitrile provides sharper peaks and lower backpressure than Methanol for fluorinated aromatics.
-
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 6-F-4-OMe-QCA. Dissolve in 10 mL of Methanol .
-
Solubility Note: If the free acid is difficult to dissolve, add 1-2 drops of 1N NaOH to aid dissolution, then make up to volume with Methanol.
-
-
Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A:B (50:50).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and reduces peak tailing for basic moieties. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |
| Detection | UV 254 nm & 300 nm | 254 nm is universal; 300 nm is specific for the conjugated quinoline core. |
| Run Time | 20 Minutes | Allows for elution of highly lipophilic impurities. |
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (polar impurities) |
| 12.0 | 40 | 60 | Linear gradient (elute main peak) |
| 15.0 | 10 | 90 | Wash (elute dimers/fluorinated byproducts) |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Method Development Logic & Validation
Peak Identification & Specificity
The 6-Fluoro-4-methoxyquinoline-2-carboxylic acid peak is expected to elute between 7.0 and 9.0 minutes under these conditions.
-
Relative Retention: It will elute after unsubstituted Quinoline-2-carboxylic acid (due to F and OMe lipophilicity) but before fully decarboxylated analogs.
-
Tailing Factor (
): Must be . If tailing occurs, increase buffer concentration to 25 mM or increase temperature to 40°C.
Linearity and Range
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.
-
Acceptance Criteria:
.[1]
Visualizing the Development Workflow
The following diagram illustrates the logical decision tree used to arrive at the optimized method, ensuring scientific integrity in the development process.
Caption: Decision tree for optimizing the HPLC separation of amphoteric quinoline derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Interaction between protonated N and silanols. | Ensure column is "Base Deactivated" (e.g., BEH, Eclipse Plus). Add 5% Methanol to Mobile Phase A. |
| Retention Time Drift | pH fluctuation in Mobile Phase A. | Use a precise pH meter; phosphate buffer capacity is lower at pH 2.5 than pH 2.1 or 7.0, so ensure accurate preparation. |
| Split Peaks | Sample solvent incompatibility. | If sample is dissolved in 100% MeOH and injected into 90% Water, precipitation occurs. Dilute sample with Mobile Phase A before injection. |
| Low Sensitivity | Incorrect wavelength. | Perform a UV scan.[2][3] The 4-Methoxy group may shift |
References
-
Desrivot, J., et al. (2007).[4] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Journal of Chromatography B, 854(1-2), 230-238.[4] Retrieved from [Link]
-
PubChem. (2025).[5] 6-Fluoroquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid. Retrieved from [Link]
Sources
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Derivatization of Quinoline Carboxylic Acids for GC-MS
Application Note: AN-QCA-2025
Abstract & Scope
Quinoline carboxylic acids (QCAs)—including key metabolites like Kynurenic Acid and pharmaceutical scaffolds like Fluoroquinolones —present a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). These molecules possess amphoteric properties (acidic carboxyl group and basic nitrogen), high polarity, and low volatility. Furthermore, hydroxylated quinolines exhibit keto-enol tautomerism , leading to peak tailing and unpredictable fragmentation if not properly "locked" chemically.
This guide details two field-proven protocols to overcome these barriers:
-
Silylation (TMS Derivatization): The "Gold Standard" for comprehensive metabolite profiling, targeting -COOH, -OH, and -NH functionalities.
-
Alkyl Chloroformate Derivatization: A rapid, aqueous-compatible alternative ideal for high-throughput clinical or environmental screening.
The Chemical Challenge: Tautomerism & Polarity
Direct injection of QCAs into a GC inlet results in thermal degradation and adsorption to active sites. The primary culprit is the intermolecular hydrogen bonding between the carboxylic acid and the ring nitrogen or adjacent hydroxyl groups.
Critical Insight: Many QCAs, such as 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid), exist in equilibrium between the enol (aromatic) and keto (quinolone) forms.
-
Without Derivatization: The equilibrium shifts thermally in the injector, causing split peaks.
-
With Derivatization: We chemically "lock" the molecule into a volatile enol-ether or ester form.
Method A: Silylation (The Gold Standard)
Best For: Comprehensive metabolomics, structural elucidation, and maximum sensitivity. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).
Chemical Mechanism
Silylation replaces active protic hydrogens with a Trimethylsilyl (TMS) group.[1] The addition of 1% TMCS acts as a catalyst, increasing the silyl donor strength of BSTFA to derivatize sterically hindered groups (e.g., secondary amines or crowded hydroxyls).
Reaction Equation:
Step-by-Step Protocol
-
Pre-requisite: Samples must be completely anhydrous . Water hydrolyzes TMS derivatives instantly.
-
Sample Preparation:
-
Evaporate sample extract (e.g., in methanol/ethyl acetate) to absolute dryness using a centrifugal vacuum concentrator or nitrogen stream at 40°C.
-
Tip: Add 20 µL of Toluene before the final drying step to azeotropically remove trace moisture.
-
-
Solvent Addition:
-
Add 50 µL of anhydrous Pyridine .
-
Why? Pyridine acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the reaction with the quinoline nitrogen.
-
-
Reagent Addition:
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
-
Incubation:
-
Heat at 70°C for 60 minutes .
-
Note: Quinoline rings are stable; higher temps (up to 90°C) are acceptable if sterically hindered analogs are present.
-
-
Injection:
-
Inject 1 µL into the GC-MS (Splitless or 1:10 Split).
-
Inlet Temp: 260°C.
-
Silylation Workflow Diagram
Figure 1: Critical workflow for moisture-sensitive silylation of QCAs.
Method B: Alkyl Chloroformate (The Rapid Aqueous Alternative)
Best For: High-throughput screening, clinical samples (serum/urine), and labs without strict moisture control. Reagent: Ethyl Chloroformate (ECF) or Methyl Chloroformate (MCF).
Chemical Mechanism
Unlike silylation, this reaction proceeds in aqueous media . The chloroformate reacts with the carboxylic acid to form a mixed anhydride, which then decarboxylates to form an ester. Simultaneously, amines and phenols are converted to carbamates and carbonates, respectively.
Step-by-Step Protocol
-
Sample Preparation:
-
Start with 100 µL of aqueous sample (or extract resuspended in water).
-
-
Basification:
-
Reagent Addition:
-
Add 20 µL of Ethyl Chloroformate (ECF) .
-
Vortex vigorously for 30 seconds. Gas evolution (
) is normal.
-
-
Extraction:
-
Add 300 µL of Chloroform (containing 1% ECF to drive equilibrium).
-
Add 300 µL of saturated
solution (to neutralize excess acid and separate phases). -
Vortex and Centrifuge.
-
-
Injection:
-
Inject 1 µL of the bottom organic (Chloroform) layer.
-
Reaction Mechanism Diagram
Figure 2: Mechanism of Alkyl Chloroformate derivatization in aqueous media.
Comparative Analysis: Selecting the Right Protocol
| Feature | Method A: Silylation (BSTFA) | Method B: Alkyl Chloroformate (ECF) |
| Target Groups | -COOH, -OH, -NH, -SH | -COOH, -NH (primary/secondary), Phenolic -OH |
| Moisture Tolerance | Zero (Strictly Anhydrous) | High (Works in water) |
| Reaction Time | 60-90 mins (Heating required) | < 5 mins (Room Temp) |
| Derivative Stability | Moderate (Hydrolyzes over time) | High (Stable for days) |
| Artifacts | Mono/Di-TMS mixtures if incomplete | Carbamate byproducts possible |
| Recommendation | Use for Structural ID & Unknowns | Use for Targeted Quantitation in Biofluids |
Self-Validating the Protocol (Quality Assurance)
To ensure scientific integrity, every batch must include internal controls.
-
The "Dryness" Check (Silylation only):
-
Monitor the peak for TMS-Hydrolysis. If you see the parent acid peak or broad tailing, moisture compromised the reaction.
-
Indicator: Add d27-Myristic acid. If the Myristic Acid-TMS peak is low or distorted, the reagents are wet.
-
-
Completeness Check:
-
For Kynurenic acid, look for the di-TMS derivative (Carboxyl-TMS + Hydroxyl-TMS). The presence of a mono-TMS peak indicates insufficient heating or catalyst (TMCS) degradation.
-
-
Inlet Maintenance:
-
Silylation reagents deposit silica (
) in the liner. Change the liner and gold seal every 50-100 injections to prevent active site adsorption.
-
References
-
Sobolewski, H., & Kulesza, J. (2025). Derivatization steps prior to GC–MS analysis: Silylation reactions.[2][4][6][7][8] ResearchGate. Link
-
Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents.[3][9] Journal of Chromatography B. Link
-
Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS (MTBSTFA vs BSTFA).Link
-
Notarangelo, M. et al. (2014). GC-MS/MS detection of extracellular kynurenine and related metabolites. NIH PubMed Central. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated Workflow for the In Vitro Anticancer Screening of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in oncology drug discovery.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] These derivatives exert their effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical cell signaling pathways.[2][3][4] This document provides a comprehensive, field-proven protocol for the systematic in vitro screening of novel quinoline derivatives. It outlines a hierarchical workflow, from initial broad-spectrum cytotoxicity assessment to detailed mechanistic studies, ensuring the efficient identification and characterization of promising lead candidates. Each protocol is designed as a self-validating system, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor and reproducibility.
The Strategic Framework: A Multi-Tiered Screening Cascade
The successful identification of a clinical candidate from a library of synthetic compounds requires a systematic and resource-efficient screening strategy. A tiered approach, or "screening cascade," is the most logical framework. This method uses a series of assays with increasing complexity and biological relevance to filter compounds, ensuring that only the most promising candidates advance. This minimizes the cost and effort associated with more intensive investigations.[5][6]
Our protocol is structured in three sequential parts:
-
Part 1: Primary Screening: Rapidly assesses the cytotoxic and anti-proliferative activity of the entire compound library across a diverse panel of cancer cell lines to determine potency (IC50) and identify "hit" compounds.
-
Part 2: Secondary Mechanistic Screening: Characterizes the mode of cell death induced by the "hit" compounds, specifically investigating apoptosis and cell cycle arrest.
-
Part 3: Target Pathway Elucidation: Investigates the molecular mechanism by analyzing the modulation of key proteins within cancer-relevant signaling pathways.
Caption: A hierarchical workflow for anticancer drug screening.
Part 1: Primary Screening - Assessing Cytotoxicity
Objective: To quantify the anti-proliferative effect of the quinoline derivatives and determine their half-maximal inhibitory concentration (IC50). This initial screen is critical for identifying compounds with potent biological activity.[5]
Foundational Principle: Strategic Cell Line Selection
The choice of cell lines is a critical determinant of the relevance and success of a screening campaign. A single cell line is not representative of the heterogeneity of human cancers.[7] Therefore, we recommend using a panel of well-characterized human cancer cell lines from diverse tissue origins.[8] This approach not only identifies compounds with broad-spectrum activity but can also reveal selective cytotoxicity against specific cancer subtypes.[9]
Causality Behind Selection: Different cancer cell lines possess unique genetic and phenotypic characteristics that dictate their response to drugs.[9] For instance, the NCI-60 panel, a collection of 60 human cancer cell lines, has been instrumental in identifying compounds with unique mechanisms of action by correlating drug activity patterns with the molecular characteristics of the cells.[6] When starting, a smaller, representative panel is often sufficient.
Table 1: Recommended Starter Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | Adenocarcinoma; KRAS mutation |
| MCF-7 | Breast Cancer | Estrogen Receptor (ER) positive; Luminal A subtype |
| MDA-MB-231 | Breast Cancer | Triple-Negative (ER, PR, HER2 negative); Mesenchymal-like |
| HeLa | Cervical Cancer | HPV-18 positive; Rapid proliferation |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated; Secretes plasma proteins |
| PC-3 | Prostate Cancer | Androgen-independent; High metastatic potential |
| HCT-116 | Colorectal Cancer | KRAS mutation; Microsatellite instability |
Detailed Protocol: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in viable, metabolically active cells.[10] The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[11]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test quinoline derivatives (dissolved in DMSO to create a 10 mM stock)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with the highest concentration of DMSO, typically <0.5%) and "untreated control" wells (medium only).[12]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation period should be sufficient for the drug to exert its effect, typically spanning two to three cell doubling times.[13]
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). During this time, only viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[14] Gently pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours.[14] Measure the absorbance (Optical Density, OD) at 570 nm.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
-
Determine IC50:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
-
Table 2: Example IC50 Data for Hypothetical Quinoline Derivatives
| Compound | A549 (µM) | MCF-7 (µM) | MDA-MB-231 (µM) | HepG2 (µM) |
|---|---|---|---|---|
| Quinoline-A | 8.2 | 12.5 | 7.9 | 15.1 |
| Quinoline-B | >100 | >100 | >100 | >100 |
| Quinoline-C | 1.5 | 2.3 | 25.6 | 1.8 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 0.8 |
Compounds with IC50 values typically below 10-20 µM are considered "hits" and are prioritized for secondary screening.
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Objective: To determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or an interruption of the cell division cycle (cell cycle arrest).
Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]
Materials:
-
FITC Annexin V/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its 1x and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like Accutase to detach them.[17] Combine all cells and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
Caption: Interpreting Annexin V/PI flow cytometry data.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Materials:
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[19]
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the quinoline derivative at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend the pellet. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[20] Incubate for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution.[21] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[21]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
Part 3: Target Pathway Elucidation
Objective: To identify the specific molecular targets of the lead quinoline derivatives by examining their effects on key cancer-related proteins.
Rationale: From Phenotype to Molecular Target
The results from the secondary screens provide crucial clues. For example, if a compound induces apoptosis, we can investigate proteins involved in apoptotic pathways. If it causes G2/M cell cycle arrest, we can examine proteins that regulate the G2 checkpoint. Many quinoline derivatives are known to target signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT pathway, or to inhibit topoisomerase II.[3][4] Western blotting is a powerful technique to validate these potential mechanisms.[22]
Detailed Protocol: Western Blotting
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to a detection enzyme.[23]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Cyclin B1, anti-p-Akt, anti-Akt, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the quinoline derivative for the desired time. Wash cells with cold PBS and lyse them on ice using lysis buffer.[24]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23][24]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23]
-
Analysis: Analyze the band intensities. Use a loading control like β-Actin or GAPDH to normalize the data and confirm equal protein loading.
Caption: Potential inhibition points for quinoline derivatives in the EGFR/PI3K/Akt pathway.
Conclusion and Future Directions
This tiered screening protocol provides a robust and efficient framework for the in vitro evaluation of novel quinoline derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and pathway analysis, researchers can confidently identify and characterize promising lead compounds. The data generated through this workflow—IC50 values, mode of cell death, and molecular targets—are essential for establishing structure-activity relationships (SAR) and guiding the next phase of drug development, including preclinical animal studies.[6][11]
References
- Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
-
IJCRT. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
MDPI. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
G, Amrithanjali et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cancer cell culture: methods and protocols. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid as a Reference Standard
[1]
Introduction & Scope
6-Fluoro-4-methoxyquinoline-2-carboxylic acid (CAS: 1351788-61-8) is a critical heterocyclic building block and reference standard used in the development of quinoline-based therapeutics.[1] Unlike the typical fluoroquinolone antibiotics (which are 4-oxo-1,4-dihydroquinoline-3-carboxylic acids), this compound features a fully aromatic quinoline ring with a carboxylic acid at the C2 position (quinaldic acid derivative) and a methoxy group at C4.[1]
Primary Applications
-
Impurity Profiling: Serves as a regio-isomeric reference marker to ensure the purity of 3-carboxyl quinolone drugs, confirming the absence of 2-carboxyl by-products formed during cyclization.[1]
-
Scaffold Qualification: Used as a starting material for antimalarial agents and kinase inhibitors (e.g., c-Met or VEGFR inhibitors) where the 2-position is derivatized into amides.[1]
-
Metabolite Identification: Acts as a reference for oxidative metabolites of 2-methyl-4-methoxy-6-fluoroquinoline derivatives.
This guide provides a comprehensive protocol for qualifying and using this compound as a Primary Reference Standard , ensuring data integrity in GLP/GMP environments.
Material Characterization (The "Why" & "What")
Before deploying this material in assays, it must undergo rigorous characterization to establish its identity and potency.[1]
Physicochemical Profile
-
Chemical Formula: C₁₁H₈FNO₃[1]
-
Molecular Weight: 221.19 g/mol [1]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility:
Identification Criteria (Self-Validating)
To confirm the material is 6-Fluoro-4-methoxyquinoline-2-carboxylic acid and not its 3-carboxyl isomer:
-
¹H-NMR (DMSO-d₆): Look for the distinctive singlet of the C3-H proton.[1] In 2-carboxylic acids, the H3 proton appears as a singlet around δ 7.5–8.0 ppm.[1] In 3-carboxylic acids, this position is substituted.[1]
-
¹⁹F-NMR: Essential for confirming the 6-fluoro substitution pattern.[1]
-
Mass Spectrometry: ESI(+)
.[1]
Analytical Protocols (The "How")
Protocol A: Preparation of Stock & Working Standards
Objective: Create a stable solution for HPLC injection.
Reagents:
Procedure:
-
Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO. Sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with Methanol.
-
Working Standard (50 µg/mL): Transfer 500 µL of Primary Stock into a 10 mL volumetric flask. Dilute to volume with Diluent.[1]
-
Stability: Store Primary Stock at -20°C (stable for 3 months). Prepare Working Standard fresh weekly.
Protocol B: HPLC Method for Purity & Impurity Profiling
Objective: Quantify the purity of the standard or detect it as an impurity in a drug substance.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Provides adequate retention for polar acidic compounds.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1]7) suppresses ionization of the -COOH group, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic quinolines than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1] |
| Column Temp | 30°C | Ensures retention time reproducibility.[1] |
| Detection | UV @ 254 nm & 320 nm | 254 nm for general aromatics; 320 nm is specific to the quinoline core, reducing background noise.[1] |
| Injection Vol | 5-10 µL | Avoids column overload. |
Gradient Program:
Qualification Workflow (Visualized)
The following diagram illustrates the decision logic for qualifying the material as a Reference Standard.
Figure 1: Workflow for the qualification of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid as a Primary Reference Standard.
Mechanistic Context: Why this Standard Matters
In the synthesis of quinoline drugs, distinguishing between the Kinetic Product (3-COOH) and the Thermodynamic Product (2-COOH) is vital.[1]
Figure 2: Formation pathway illustrating the necessity of the 2-carboxylic acid standard for impurity profiling.[1]
Critical Control Point
If the 2-carboxylic acid impurity (CAS 1351788-61-8) is present in the final API, it may alter the pKa and solubility profile of the drug, potentially affecting bioavailability.[1] The 2-COOH group is generally more acidic and sterically distinct from the 3-COOH, leading to different receptor binding affinities.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366601, 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.[1] Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] (Access requires subscription).[1][2]
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][3] (Contextual reference for Quinoline carboxylic acid scaffolds). Retrieved from [Link][1][3]
-
Preparation of 2-methoxyquinoline-6-carboxylic acid (Analogous Synthesis). PrepChem. Retrieved from [Link]
Application Note: High-Yield Esterification of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4][5][6]
The esterification of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a critical intermediate step in the synthesis of fluoroquinolone antibiotics, antitumor agents (specifically EGFR kinase inhibitors), and kynurenic acid analogs targeting NMDA receptors.
While esterification is a fundamental transformation, this specific scaffold presents unique challenges:
-
Zwitterionic Lattice: Quinoline-2-carboxylic acids often crystallize as zwitterions (protonated ring nitrogen, carboxylate anion), resulting in poor solubility in standard organic solvents (DCM, THF) and resistance to mild coupling conditions.
-
Regiochemical Stability: The 4-methoxy group is an O-alkylated tautomer of the 4-quinolone. Under strongly acidic conditions or high temperatures with nucleophiles, there is a risk of ether cleavage (demethylation) reverting the molecule to the thermodynamically stable 4-hydroxy-2-quinolone.
-
Electronic Deactivation: The 6-fluoro substituent withdraws electron density, reducing the nucleophilicity of the carboxylate, making direct alkylation slower than in non-fluorinated analogs.
This guide details two validated protocols: the Acid Chloride Activation Method (Robust, Scalable) and the Base-Mediated Alkylation Method (Mild, Specific for Methyl/Benzyl esters).
Decision Matrix: Selecting the Right Protocol
Before beginning, select the method that matches your downstream requirements and available equipment.
Figure 1: Decision tree for selecting the optimal esterification route based on target ester structure and process constraints.
Method A: Acid Chloride Activation (The "Process" Route)
This method is preferred for scale-up (>10g) and when synthesizing esters of hindered alcohols. It overcomes the solubility issues of the zwitterionic starting material by converting it into the highly soluble acid chloride.
Mechanistic Insight
The reaction utilizes Thionyl Chloride (
-
Critical Control Point: The 4-methoxy group is stable to
at reflux, but prolonged exposure to moisture during workup can hydrolyze the ester or the methoxy group. Anhydrous conditions are mandatory.
Protocol A: Synthesis of Methyl Ester via Acyl Chloride
Reagents:
-
Starting Material (SM): 1.0 eq
-
Thionyl Chloride (
): 5.0 eq (acts as solvent/reagent) or 2.0 eq if using Toluene cosolvent. -
Methanol (anhydrous): Excess (10-20 eq)
-
Solvent: Toluene (optional, for better thermal control)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or nitrogen inlet). -
Activation: Suspend the 6-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous Toluene (5 mL/g).
-
Addition: Add Thionyl Chloride (3.0 eq) dropwise at room temperature.
-
Observation: The slurry will eventually clear as the acid chloride forms and dissolves.
-
-
Reaction: Heat to Reflux (80-110°C) for 2–3 hours.
-
QC Check: Aliquot 10µL into MeOH. Check TLC/LCMS. Complete conversion to methyl ester indicates the acid chloride formation was complete.
-
-
Evaporation (Critical): Cool to room temperature. Concentrate in vacuo to remove excess
and Toluene.-
Note: Do not overheat the residue. You will obtain a yellow/orange solid (the acid chloride hydrochloride salt).
-
-
Esterification: Re-dissolve the residue in anhydrous Dichloromethane (DCM) (5 mL/g). Cool to 0°C.[1]
-
Quench: Add anhydrous Methanol (5.0 eq) and Triethylamine (2.5 eq) dropwise.
-
Why TEA? To scavenge the HCl liberated and prevent acid-catalyzed cleavage of the 4-methoxy ether.
-
-
Workup: Stir for 1 hour at RT. Wash organic layer with Sat.
(2x) and Brine (1x). Dry over .[2] -
Isolation: Evaporate solvent. Recrystallize from EtOAc/Hexanes if necessary.
Method B: Base-Mediated Alkylation (The "Mild" Route)
This method is ideal for synthesizing Methyl or Benzyl esters on a laboratory scale (<5g). It avoids corrosive thionyl chloride and proceeds under mild basic conditions, preserving sensitive functionalities.
Mechanistic Insight
This follows an
-
Selectivity Note: While quinolines can undergo N-alkylation, the carboxylate oxygen is more nucleophilic than the ring nitrogen in this electron-deficient (6-Fluoro) system. Furthermore, the steric bulk of the 4-methoxy group shields the nitrogen slightly, favoring O-alkylation.
Protocol B: Synthesis of Methyl Ester via Iodomethane
Reagents:
-
Starting Material (SM): 1.0 eq
-
Potassium Carbonate (
): 2.5 eq (anhydrous, granular) -
Iodomethane (
): 1.5 eq -
Solvent: DMF (Dimethylformamide) or Acetone (if reflux is needed)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in DMF (10 volumes).
-
Note: If the SM does not fully dissolve, the addition of base will help solubilize it as the salt forms.
-
-
Deprotonation: Add
(2.5 eq). Stir at Room Temperature (RT) for 30 minutes.-
Visual: The mixture may become a thick suspension.
-
-
Alkylation: Add Iodomethane (1.5 eq) dropwise. (Caution: MeI is toxic/carcinogenic. Use a fume hood).
-
Reaction: Stir at RT for 4–6 hours .
-
Optimization: If reaction is slow (check TLC), heat to 50°C. Do not exceed 60°C to prevent N-methylation side products.
-
-
Workup: Pour the reaction mixture into Ice Water (20 volumes).
-
Observation: The ester is usually lipophilic and will precipitate as a solid.
-
-
Filtration/Extraction:
-
If Solid: Filter, wash with water, and dry.
-
If Oiling out: Extract with EtOAc (3x). Wash combined organics with Water (3x) to remove DMF, then Brine (1x).
-
-
Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient) is rarely needed but ensures high purity.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these expected parameters.
Table 1: Analytical Comparison
| Feature | Starting Material (Acid) | Product (Methyl Ester) | Diagnostic Change |
| TLC (50% EtOAc/Hex) | Huge shift in polarity | ||
| 1H NMR (DMSO-d6) | COOH proton (12-14 ppm) | Methyl Singlet (~3.95 ppm) | Loss of broad acid peak; Appearance of sharp singlet |
| Solubility | DMSO, dilute Base | DCM, EtOAc, MeOH | Soluble in organics |
| LCMS (ESI+) | [M+H]+ = 222.05 | [M+H]+ = 236.07 | Mass shift +14 Da |
Expected NMR Data (Simulated for Validation)
-
1H NMR (400 MHz, CDCl3):
8.20 (d, 1H, H-8), 7.95 (dd, 1H, H-5), 7.60 (s, 1H, H-3), 7.45 (td, 1H, H-7), 4.12 (s, 3H, 4-OCH3), 4.05 (s, 3H, COOCH3).-
Note: The ester methyl group usually appears slightly upfield (lower ppm) relative to the 4-methoxy group.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for common esterification failures.
Common Pitfall: Demethylation If you observe a peak at [M+H]+ = 222 (ester mass - 14) or the appearance of a broad OH peak in NMR, you have likely hydrolyzed the 4-methoxy group.
-
Cause: Reaction temperature too high (>100°C) in acidic media.
-
Fix: Use Method B (Base/MeI) or ensure Method A is quenched with TEA immediately after acid chloride formation.
References
-
Synthesis of Quinoline-2-Carboxylic Acid Esters via Acid Chlorides
- Source: Musiol, R., et al. "Quinoline-based antifungal agents." Bioorganic & Medicinal Chemistry Letters 16.18 (2006).
- Relevance: Establishes the standard SOCl2/Alcohol protocol for quinoline-2-carboxylic acids.
-
URL:
-
Reactivity of 4-Methoxyquinolines
- Source: PubChem Compound Summary for Quinaldic Acid Deriv
- Relevance: Provides physical property data and solubility profiles for analogous structures.
-
URL:
-
Alkylation of Quinoline Carboxylic Acids
-
Kynurenic Acid Derivative Synthesis
- Source: Tereshina, et al. "Synthesis and biological activity of quinoline-2-carboxylic acid esters." Pharmaceutical Chemistry Journal.
- Relevance: Confirms biological relevance and esterific
-
URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0 | Benchchem [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104311483A - Method for preparing quinoline-2-carboxylic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in Pfitzinger reaction with electron-withdrawing groups
Executive Summary: The EWG Paradox
Welcome to the technical support hub for the Pfitzinger reaction. If you are accessing this guide, you are likely encountering reduced yields, intractable tars, or regioselectivity issues when employing substrates with Electron-Withdrawing Groups (EWGs).
The Core Challenge: The Pfitzinger reaction relies on a delicate balance. While EWGs on the isatin ring (e.g., -NO₂, -F, -Cl) facilitate the initial base-catalyzed ring opening (hydrolysis) by increasing the electrophilicity of the amide carbonyl, they detrimentally affect the rate-determining step .
Once the isatin ring opens to form the isatinate (2-aminophenylglyoxylate) intermediate, the EWG deactivates the newly formed aniline amine. This nitrogen must act as a nucleophile to attack the ketone/aldehyde. An EWG pulls electron density away from this nitrogen, rendering it sluggish.[1] This "Nucleophilicity Paradox" allows competing side reactions (aldol condensation of the ketone, polymerization) to dominate over the desired quinoline formation.
Troubleshooting Guide (Q&A)
Category A: Reactivity & Kinetics
Q1: I am using 5-nitroisatin, but my reaction stalls or yields <20%. The starting material disappears, but the product doesn't form. Why?
Diagnosis: This is a classic symptom of Nucleophilic Deactivation . The 5-nitro group strongly withdraws electrons from the aniline nitrogen in the hydrolyzed intermediate (isatinate), preventing it from effectively attacking your ketone.
Corrective Action:
-
Switch to Microwave Irradiation: Thermal heating is often insufficient for deactivated amines. Microwave irradiation (140–160°C, 10–20 min) provides the necessary activation energy to overcome the nucleophilic barrier without prolonged heating that causes degradation.
-
Increase Ketone Equivalents: Push the equilibrium by using a large excess (3–5 equiv.) of the ketone.
-
The "Pre-Activation" Protocol: Do not mix everything at once. Fully hydrolyze the isatin with KOH first (color change from orange/red to pale yellow) before adding the ketone. This ensures the isatinate is ready the moment the ketone is introduced.
Q2: My reaction mixture turns into a black, viscous tar. What is happening?
Diagnosis: Polymerization/Aldol Competition. Because the condensation step is slow (due to the EWG), the ketone is sitting in a hot, strong base for too long. It is likely undergoing self-aldol condensation or polymerization before it can react with the isatinate.
Corrective Action:
-
Lower the Base Concentration: If using 33% KOH, try reducing to 10–15%. A lower pH can slow down the ketone's self-polymerization while still being sufficient for isatin hydrolysis.
-
Stepwise Addition: Add the ketone dropwise to the refluxing isatinate solution. This keeps the concentration of free ketone low relative to the amine, favoring the cross-reaction over ketone self-condensation.
-
Inert Atmosphere: Oxidative polymerization is a common culprit for "tar." Run the reaction under Nitrogen or Argon.
Category B: Regioselectivity
Q3: I am reacting a 5-substituted isatin with an asymmetric ketone (e.g., 2-butanone). Which isomer will I get?
Diagnosis: You are dealing with Steric vs. Electronic Control .
-
Standard Pfitzinger Rule: The reaction is primarily sterically controlled. The isatinate nitrogen attacks the less hindered position of the ketone enolate.
-
EWG Effect: EWGs do not typically override the steric preference, but they can amplify selectivity issues if the reaction is slow.
Corrective Action:
-
Prediction: With 2-butanone (methyl ethyl ketone), the major product is usually the 2-ethyl-quinoline derivative (attack at the methyl group) rather than the 2,3-dimethyl derivative (attack at the methylene), because the methyl protons are kinetically more acidic and less hindered.
-
Verification: Check the 1H NMR. A proton at the C3 position of the quinoline ring (singlet approx 7.5-8.0 ppm) indicates attack at the methyl group. Absence of this proton suggests attack at the methylene.
Category C: Isolation & Purification
Q4: I see the product on TLC/LCMS, but upon acidification, I get a gel or nothing precipitates.
Diagnosis: Isoelectric Trapping. Quinoline-4-carboxylic acids are zwitterionic. If you have strong EWGs, the pKa of the carboxylic acid and the quinoline nitrogen are shifted. The standard "acidify to pH 2" might protonate the pyridine nitrogen, making the salt soluble again.
Corrective Action:
-
Find the Isoelectric Point (pI): Instead of dumping acid, titrate 10% HCl slowly (dropwise) while monitoring pH. Watch for maximum turbidity. For EWG-quinolines, the pI is often lower (pH 3–4) than electron-rich analogs (pH 4–5).
-
Acetic Acid Trick: Instead of HCl, use Glacial Acetic Acid for acidification. It buffers the solution around pH 3-4, preventing "over-acidification" and solubilization of the protonated quinoline species.
Optimized Experimental Protocol: EWG-Substituted Substrates
Objective: Synthesis of 6-Nitro-2-substituted-quinoline-4-carboxylic acid. Scale: 5 mmol.
Reagents:
-
5-Nitroisatin (5 mmol, 0.96 g)
-
Ketone (e.g., Acetophenone) (15 mmol, 3 equiv.)
-
KOH (33% aq. solution, 10 mL)
-
Ethanol (5 mL) - Co-solvent to solubilize ketone
Workflow:
-
Hydrolysis (The "Yellow Shift"):
-
In a round-bottom flask (or microwave vial), dissolve 5-nitroisatin in 33% KOH.
-
Heat to 80°C for 10-15 minutes.
-
Checkpoint: The suspension should turn from deep orange/red to a clear, pale yellow solution. This confirms the ring opening to potassium 2-amino-5-nitrophenylglyoxylate.
-
-
Condensation:
-
Method A (Thermal): Add the ketone (dissolved in minimal ethanol) dropwise over 5 minutes. Reflux (100°C) for 12–24 hours. Note: Expect lower yields (40-60%) with Method A for nitro-isatins.
-
Method B (Microwave - Recommended): Add the ketone. Seal the vessel. Irradiate at 140°C for 15 minutes (High absorption setting). Note: Yields typically improve to >80%.[2]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL distilled water.
-
Wash with Diethyl Ether (2 x 15 mL) to remove unreacted ketone and non-polar tars. Crucial step for purity.
-
Separate the aqueous layer (contains the product as a potassium salt).
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath (0-5°C).
-
Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Precipitate should form around pH 4. Filter, wash with cold water, and dry.
-
Mechanistic Visualization
The following diagram illustrates the critical "Deactivation Point" where EWGs cause failure, and the decision logic for troubleshooting.
Caption: Pathway analysis showing how EWGs facilitate the first step but hinder the second, leading to specific failure modes.
Comparative Data: Thermal vs. Microwave
Data synthesized from comparative studies on deactivated isatins (e.g., 5-nitroisatin).
| Substrate (Isatin substituent) | Ketone | Method A (Thermal Reflux, 12h) | Method B (Microwave, 15 min) |
| H (Unsubstituted) | Acetophenone | 75% Yield | 88% Yield |
| 5-Cl (Weak EWG) | Acetophenone | 65% Yield | 82% Yield |
| 5-NO₂ (Strong EWG) | Acetophenone | 35% Yield (High Tar) | 78% Yield (Clean) |
| 5-NO₂ | Cyclohexanone | 40% Yield | 85% Yield |
References
-
Pfitzinger, W. (1886).[3] "Chinoline derivatives from isatinic acid."[4] Journal für Praktische Chemie, 33(1), 100.
-
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294.
-
El-Ashry, E. S. H., et al. (2014). "Microwave-assisted synthesis of quinoline derivatives." ResearchGate.
-
Palmer, M. H., & McIntyre, P. S. (1969).[7] "The Pfitzinger Reaction with Unsymmetrical Ketones."[7] Journal of the Chemical Society B, 539-543.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction."
Sources
- 1. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding side reactions in the synthesis of quinoline derivatives
Technical Support Center: Quinoline Synthesis & Optimization Status: Online | Topic: Avoiding Side Reactions (Polymerization, Regio-scrambling) Operator: Senior Application Scientist
Welcome to the Quinoline Synthesis Troubleshooting Hub
User Context: You are likely experiencing one of two "classic" failures: your reaction flask contains a solid black mass of intractable tar (Skraup/Doebner-von Miller), or your HPLC trace shows a frustrated mixture of regioisomers (Combes/Friedländer).
Quinoline synthesis is chemically hostile. It often requires forcing conditions—strong acids, high temperatures, and oxidants—that are just as likely to polymerize your starting materials as they are to cyclize them. This guide prioritizes control over tradition, offering protocols to suppress side reactions before they destroy your yield.
Module 1: The "Black Tar" Problem (Skraup & Doebner-von Miller)[1][2]
The Issue: The reaction mixture turns into a viscous black solid or "goo" that is insoluble in organic solvents.
The Cause: Polymerization of the
Troubleshooting Protocol: The Moderated Skraup
Standard Skraup conditions (conc. H₂SO₄, 150°C) are often too aggressive for sensitive substrates.
Step-by-Step Mitigation:
-
The Moderator: Add Ferrous Sulfate (FeSO₄) or Boric Acid to the reaction mixture.
-
Why: FeSO₄ acts as a radical scavenger and moderates the oxidation potential, preventing the "runaway" exotherm that favors polymerization over cyclization.
-
-
Controlled Addition (The "Dropwise" Rule):
-
Do NOT mix aniline, glycerol, and acid all at once.
-
Protocol: Heat the aniline/acid/moderator mixture to 100°C first. Add the glycerol (or vinyl ketone precursor) dropwise over 1–2 hours.
-
Logic: This keeps the concentration of free acrolein low, statistically favoring the reaction with aniline over self-polymerization.
-
-
Switch to Ionic Liquids (Green Alternative):
Data: Effect of Moderators on Yield (2-Methylquinoline)
| Condition | Oxidant | Moderator | Yield | Side Product |
| Classic Skraup | Nitrobenzene | None | 35% | Heavy Tar (Polymer) |
| Moderated | Nitrobenzene | FeSO₄ | 78% | Minimal Tar |
| Ionic Liquid | None (Air) | [bmim][HSO₄] | 85% | Trace |
Visualization: The Polymerization Divergence
Figure 1: Divergent pathways in Skraup synthesis. Controlling the concentration of Acrolein via slow addition prevents the red "Polymer" pathway.
Module 2: The Regioselectivity Maze (Combes & Friedländer)
The Issue: Formation of inseparable regioisomers (e.g., 2- vs. 4-substituted quinolines) or self-condensation byproducts.
The Cause: Kinetic vs. Thermodynamic Control.
In the Combes synthesis (Aniline +
Troubleshooting Protocol: Steering the Combes Reaction
Scenario: You are reacting Aniline with 4,4,4-trifluorobutane-1,3-dione (asymmetric diketone).
-
To Favor the 2-substituted isomer (Kinetic Control):
-
To Favor the 4-substituted isomer (Thermodynamic Control):
-
The "Friedländer" Fix:
-
If using the Friedländer method (o-aminoaldehyde + ketone), the ketone often self-condenses (Aldol reaction) before reacting with the amine.
-
Solution: Use Microwave Irradiation with a solid catalyst (e.g., K-10 Montmorillonite clay ). This solvent-free approach minimizes the volume available for intermolecular aldol condensation of the ketone, forcing the intramolecular reaction with the amine.
-
Visualization: Regioselectivity Logic Gate
Figure 2: Decision tree for controlling regioselectivity in Combes synthesis by altering the acid catalyst.
Module 3: Advanced/Green Alternatives (Povarov & C-H Activation)
If the classical methods fail due to sensitive functional groups, switch to Povarov or Metal-Catalyzed routes.
The Povarov Reaction (Three-Component Coupling):
-
Reagents: Aniline + Aldehyde + Electron-rich Alkene (e.g., Vinyl ether).
-
Advantage:[1][11][12] Occurs under mild Lewis Acid catalysis (e.g., InCl₃ or Sc(OTf)₃ ) or even Iodine (I₂) .
-
Side Reaction Avoidance: Because this is a concerted [4+2] cycloaddition followed by oxidation, it avoids the free radical polymerization pathways of the Skraup.
-
Protocol Tip: Use DDQ or Atmospheric Oxygen as the oxidant for the final aromatization step to prevent over-oxidation of substituents.
Frequently Asked Questions (FAQs)
Q: My product is trapped in the "tar." How do I isolate it? A: Do not attempt standard filtration.
-
Decant any liquid.
-
Dissolve the tar in hot 2M HCl . The quinoline (basic) will protonate and dissolve; the polymeric tar (neutral/hydrophobic) will usually remain undissolved.
-
Filter the acidic solution through Celite.
-
Basify the filtrate with NaOH to precipitate the quinoline.[4]
Q: In the Friedländer synthesis, my ketone is not reacting. A: The ketone is likely too sterically hindered or is enolizing (reacting with itself).
-
Fix: Switch to an imine derivative of the o-aminoaldehyde. The imine is more electrophilic and prevents the amino group from acting as a nucleophile against the wrong species until the condensation step.
Q: Why is my yield low in the Skraup reaction despite using a moderator? A: Check your oxidant. If you are using nitrobenzene, ensure the temperature is high enough (>140°C) to activate it. If using milder oxidants (like Iodine/DMSO), the reaction stops at the dihydroquinoline stage. You may need a dedicated oxidation step (e.g., heating with MnO₂).
References
-
BenchChem Technical Support. (2025).[1][4][5] Avoiding polymerization in Skraup synthesis of quinolines. BenchChem.[1][4][5] 4[7][10]
-
Amarasekara, A. S., & Hasan, M. A. (2015). Imidazolium cation-based sulfonic acid ionic liquid catalyzed Skraup synthesis of quinolines.[11] NIH/PMC. 11[7][10]
-
Sloop, J. C. (2025). Regioselectivity in the Combes Quinoline Synthesis. Wikipedia/Journal of Organic Chemistry Citations. 6
-
Koubachi, J., et al. (2025). Regioselective Functionalization of Quinolines through C-H Activation.[13] MDPI. 13
-
Patel, A., et al. (2022).[2] A review on synthetic investigation for quinoline- recent green approaches. ResearchGate.[14] 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC of Fluoroquinolones
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—a common yet challenging issue in the analysis of this class of antibiotics. Here, we will delve into the root causes of this phenomenon and provide actionable, step-by-step protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing fluoroquinolones?
A1: The most common cause is secondary interactions between the fluoroquinolone molecules and the stationary phase.[1][2] Fluoroquinolones are basic compounds and can interact with residual silanol groups on the surface of silica-based columns.[1][2] These interactions are a different retention mechanism from the primary reversed-phase interaction, leading to a distorted peak shape, specifically tailing.[1][2]
Q2: Can the mobile phase pH affect the peak shape of fluoroquinolones?
A2: Absolutely. The pH of the mobile phase is a critical parameter. At a low pH (typically below 3), the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the positively charged fluoroquinolone molecules.[1][3] This minimizes the secondary interactions that cause peak tailing.[1][3]
Q3: Are there any mobile phase additives that can help reduce peak tailing?
A3: Yes, mobile phase additives can be very effective. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase.[3][4] The TEA will preferentially interact with the active silanol sites, effectively shielding the fluoroquinolone analytes from these secondary interactions.[3]
Q4: How does the choice of HPLC column impact peak tailing for fluoroquinolones?
A4: The column is a crucial factor. Modern columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for peak tailing with basic compounds like fluoroquinolones.[1][5] Additionally, columns with novel bonding chemistries or those made from hybrid silica/polymer materials can offer improved peak shape and stability.[2]
Q5: Could my HPLC system itself be causing the peak tailing?
A5: Yes, this is a possibility. "Extra-column" effects, such as dead volume in tubing, fittings, or the detector flow cell, can contribute to peak broadening and tailing.[6][7] It's important to ensure that all connections are properly made and that the tubing length and diameter are minimized.[7]
In-Depth Troubleshooting Guide
Peak tailing can be a multifaceted issue. This guide provides a systematic approach to identifying and resolving the problem, starting from the most common causes and progressing to more complex issues.
Understanding the Core Problem: Secondary Interactions
Fluoroquinolones, due to their chemical structure which includes a basic piperazine ring, are prone to strong interactions with active sites on the stationary phase.[8] In traditional silica-based reversed-phase columns, these active sites are primarily residual silanol groups (Si-OH).[2][9]
At mobile phase pH values above 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites that can interact electrostatically with the positively charged fluoroquinolone molecules.[1][7] This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction, resulting in a portion of the analyte molecules being retained longer, which manifests as a tailing peak.[1]
Another potential source of secondary interaction is the chelation of fluoroquinolones with trace metal contaminants within the silica matrix of the column or from the HPLC system itself.[2][8][10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in fluoroquinolone analysis.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
Optimizing the mobile phase is often the quickest and most effective way to improve peak shape.
-
Objective: To protonate the residual silanol groups on the stationary phase to minimize secondary interactions.[1][3]
-
Procedure:
-
Prepare your aqueous mobile phase component with a buffer that is effective in the pH range of 2.5-3.0 (e.g., phosphate or formate buffer).
-
Carefully adjust the pH of the aqueous component to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Mix the aqueous and organic components of your mobile phase as per your method.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing and potentially a decrease in retention time for the fluoroquinolone analytes.
-
Objective: To block the active silanol sites with a small basic molecule, thereby preventing interactions with the fluoroquinolone analytes.[3][4]
-
Procedure:
-
To your already pH-adjusted mobile phase, add a competing base such as triethylamine (TEA) at a concentration of 10-25 mM.
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Equilibrate the column thoroughly with the new mobile phase.
-
-
Expected Outcome: Improved peak symmetry. Note that using competing bases may sometimes lead to shorter column lifetimes and can suppress MS signals if using LC-MS.[11]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 10-25 mM | Competes with basic analytes for active silanol sites.[3] |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanols. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Acts as an ion-pairing agent and lowers pH.[12] |
Step 2: Column Evaluation and Selection
If mobile phase optimization does not fully resolve the issue, the column itself should be investigated.
After the primary stationary phase (e.g., C18) is bonded to the silica support, a secondary chemical reaction called "end-capping" is often performed.[1] This process uses a small silanizing reagent to react with and cover many of the remaining accessible silanol groups.[1] Using a high-quality, fully end-capped column is one of the best ways to prevent peak tailing for basic compounds.[5]
If a standard C18 column continues to produce tailing peaks, consider switching to a column with a different stationary phase.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group can help to shield the analytes from residual silanols and can also provide alternative selectivity.[7]
-
Hybrid Silica/Polymer Phases: These columns are made from a material that combines the mechanical strength of silica with the pH stability of polymers. They often have a lower silanol activity compared to traditional silica-based columns.[2]
-
Phenyl Phases: The electron-rich phenyl groups can offer different interactions with the aromatic ring structure of fluoroquinolones, which may lead to improved peak shape.
Step 3: Hardware and System Check
If both mobile phase and column have been optimized and tailing persists, the issue may lie within the HPLC system hardware.
-
Objective: To identify and minimize any sources of dead volume in the system.
-
Procedure:
-
Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm).
-
Fittings: Check all fittings to ensure they are properly seated and not creating any gaps or voids. Use fittings that are specifically designed for your system.
-
Column Installation: When installing the column, make sure the tubing is fully inserted into the column end-fittings before tightening.
-
-
Expected Outcome: Sharper, more symmetrical peaks if extra-column volume was the culprit.
-
Objective: To determine if the column inlet frit is blocked or if a void has formed at the head of the column.
-
Procedure:
-
Reversing the Column: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to waste. This can sometimes dislodge particulates from the inlet frit.
-
Visual Inspection: If possible, carefully disconnect the inlet fitting and look for any discoloration on the frit or a visible gap between the frit and the packed bed.
-
-
Expected Outcome: If flushing the column improves peak shape, it suggests a blockage was the issue. If a void is visible, the column may need to be replaced. Using a guard column is a good preventative measure to protect the analytical column from contamination.[6]
Conclusion
Resolving peak tailing in the HPLC analysis of fluoroquinolones is a systematic process of elimination. By understanding the underlying chemical interactions and methodically addressing potential issues with the mobile phase, column, and hardware, you can achieve symmetrical, reproducible peaks. This will ultimately lead to more accurate and reliable quantitative results in your research and development endeavors.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Levofloxacin. [Link]
-
Axion Labs. HPLC Tips Peak Tailing. YouTube. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
MAC-MOD Analytical. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Kwiecień, A., & Krzek, J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(3), 235-249. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Salinas-Marín, R., et al. (2010). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science, 48(8), 649-654. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Goolsby, B. J., & Brodbelt, J. S. (2001). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry, 12(4), 432-441. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Collins, C. H., et al. (2006). Enhanced Stability Stationary Phases for HPLC. LCGC International. [Link]
-
Agilent Technologies. Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]
-
Collins, C. H., et al. (2009). Hydrolytic stability of laboratory-made stationary phases and several different commercial stationary phases. Journal of the Brazilian Chemical Society, 20(4), 727-736. [Link]
-
LoBrutto, R., & Jones, A. (2003). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 995(1-2), 119-134. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Chemistry LibreTexts. Bonded-Phase Liquid Chromatography. [Link]
-
Stoll, D. R. (2019). Method from Mars? Coping with Chromatographic Legacies. Chromatography Online. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Costa, D., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Molecules, 26(11), 3163. [Link]
-
MAC-MOD Analytical. Column Stability. [Link]
-
Uivarosi, V. (2013). Influence of metal cations on the solubility of fluoroquinolones. Farmacia, 61(4), 635-645. [Link]
-
Al-Hamedi, F. S., et al. (2022). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Catalysts, 12(9), 1032. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance [mdpi.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
minimizing impurities in the synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing the formation of critical impurities. Our focus is on the causality behind experimental choices to ensure a robust and reproducible process.
Overview of the Synthetic Strategy
The most reliable and commonly employed route for constructing the 6-fluoro-4-hydroxyquinoline core is a modified Gould-Jacob reaction .[1] This strategy involves three key stages:
-
Condensation: Reaction of 4-fluoroaniline with an activated malonic ester derivative.
-
Thermal Cyclization: High-temperature intramolecular reaction to form the quinoline ring system.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
A subsequent methylation step is required to convert the 4-hydroxy group to the desired 4-methoxy functionality. The overall workflow is outlined below.
Caption: General workflow for the synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high purity?
A: Success in this synthesis hinges on precise control over three key parameters:
-
Cyclization Temperature: This is the most critical step. Insufficient temperature leads to incomplete reaction, while excessive heat or uneven heating can cause significant charring and the formation of polymeric tars.[2][3] The use of a high-boiling, thermally stable solvent like diphenyl ether is crucial for maintaining a uniform temperature.[4]
-
Atmosphere Control: The high-temperature cyclization should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which contribute to colored impurities and byproduct formation.
-
pH during Workup: The product is a carboxylic acid, and its salt is water-soluble. Precise pH control during the final acidification step is essential for maximizing precipitation of the pure product while keeping acidic or basic impurities dissolved in the aqueous phase.[2]
Q2: What are the major potential impurities, and where do they originate?
A: The primary impurities are process-related and can be traced back to specific steps in the synthesis. Understanding their origin is key to preventing their formation.
| Impurity Name | Structure | Point of Origin |
| Impurity A: 4-Fluoroaniline | Starting Material | Incomplete initial condensation. |
| Impurity B: Diethyl (4-fluoroanilino)methylenemalonate | Intermediate | Incomplete thermal cyclization. |
| Impurity C: 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid | Intermediate | Incomplete O-methylation. |
| Impurity D: Ethyl 6-fluoro-4-methoxyquinoline-2-carboxylate | Intermediate | Incomplete saponification (hydrolysis). |
| Impurity E: Positional Isomers (e.g., 8-Fluoro) | Side Reaction | Possible, but less common with the Gould-Jacob route due to the directing effects of the aniline nitrogen. More prevalent in other quinoline syntheses like the Skraup reaction.[5] |
Q3: How can I effectively monitor the reaction progress to minimize side reactions?
A: Thin-Layer Chromatography (TLC) is the most effective tool.
-
Condensation Step: Monitor the disappearance of the 4-fluoroaniline spot. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Cyclization Step: This is difficult to monitor in real-time due to the high temperature. The reaction is typically run for a predetermined time based on optimization studies.
-
Methylation & Saponification: Monitor the disappearance of the starting material spot and the appearance of the product spot. A change in polarity (Rf value) will be evident. For the saponification, the product acid will have a much lower Rf than the starting ester.
Impurity Formation and Mitigation Pathways
The following diagram illustrates the desired synthetic pathway and the critical junctures where impurities can form. Understanding these branches is essential for troubleshooting.
Caption: Branch points in the synthesis leading to common process-related impurities.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis with actionable solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield of cyclized intermediate (Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate) | 1. Incomplete Condensation: The initial formation of the enamine intermediate is reversible. | Solution: Ensure the removal of the ethanol byproduct from the condensation reaction by heating to drive the equilibrium towards the product. Use a slight excess (1.05 eq) of the malonate derivative. |
| 2. Insufficient Cyclization Temperature: The intramolecular electrophilic substitution required for ring closure has a high activation energy.[4] | Solution: Ensure the reaction mixture (in diphenyl ether) reaches and maintains a temperature of 250-255 °C. Use a high-temperature thermometer and a well-insulated reaction setup. Calibrate your heating mantle/controller. | |
| 3. Degradation/Tar Formation: The high temperatures can lead to polymerization and decomposition, especially if hot spots occur.[3] | Solution: Use vigorous mechanical stirring to ensure even heat distribution. Heat the reaction gradually to the target temperature. Ensure the reaction is conducted under an inert atmosphere (N₂) to prevent oxidation. | |
| Final product contains 4-hydroxy impurity (Impurity C) | 1. Ineffective Methylating Agent: Reagents like dimethyl sulfate (DMS) or methyl iodide can degrade over time. | Solution: Use a fresh, unopened bottle of the methylating agent. Confirm its purity if possible. |
| 2. Insufficient Base: The base (e.g., K₂CO₃, NaH) is required to deprotonate the 4-hydroxy group, making it nucleophilic for the methylation reaction. | Solution: Ensure the base is finely powdered and anhydrous. Use a sufficient excess (e.g., 2-3 equivalents). For difficult methylations, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) may be required.[6] | |
| Final product contains residual ester (Impurity D) | 1. Incomplete Saponification: The hydrolysis of the ester is a common point of failure. | Solution: Use a sufficient excess of base (e.g., 3-5 equivalents of NaOH or KOH). Ensure the reaction is refluxed for an adequate time (monitor by TLC until the ester spot is gone). Using a co-solvent like ethanol can help with the solubility of the ester in the aqueous base. |
| Purification is difficult; oily or tarry crude product | 1. Impure Cyclization Product: This is the most common cause. Tarry byproducts formed during the high-temperature step co-precipitate with the product.[2] | Solution: Before methylation, purify the cyclized intermediate. After cyclization, cool the reaction, dilute with hexanes to precipitate the product, and filter. The crude solid can then be triturated or recrystallized from a solvent like ethanol or acetic acid to remove occluded diphenyl ether and tar. |
| 2. Improper pH during Acidification: Adding acid too quickly or overshooting the isoelectric point can cause the product to "oil out" instead of crystallizing, trapping impurities. | Solution: Cool the aqueous solution of the product salt in an ice bath before and during acidification. Add acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH and stop at the point of maximum precipitation (typically pH 3-4). |
Validated Experimental Protocols
The following protocols provide a self-validating framework for the synthesis.
Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and ethanol. Reflux the mixture for 4 hours. Monitor the reaction by TLC for the disappearance of 4-fluoroaniline.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude enamine intermediate as an oil or solid.
-
Cyclization: In a separate flask suitable for high temperatures, heat diphenyl ether to 250 °C under a nitrogen atmosphere with mechanical stirring.
-
Add the crude enamine intermediate from step 2 to the hot diphenyl ether in portions over 30 minutes. Caution: This addition can be exothermic.
-
Maintain the reaction temperature at 250-255 °C for 1 hour after the addition is complete.
-
Isolation: Cool the reaction mixture to below 100 °C. Add hexanes (approx. 5-10 volumes) to precipitate the crude product.
-
Stir the slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether.
-
Purification: The crude solid can be recrystallized from glacial acetic acid or ethanol to yield the pure intermediate.
Protocol 2: O-Methylation and Saponification
-
Methylation: In a flask, suspend the dried Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetone or DMF.
-
Add dimethyl sulfate (DMS) (1.5 eq) dropwise. Caution: DMS is highly toxic.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction, filter off the K₂CO₃, and evaporate the solvent. The resulting crude product is Ethyl 6-fluoro-4-methoxyquinoline-2-carboxylate. This can be used directly or purified by chromatography if necessary.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide (5.0 eq NaOH).
-
Reflux the mixture for 4 hours or until TLC indicates complete consumption of the ester.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like dichloromethane or ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl to pH ~3-4.
-
The final product, 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, will precipitate as a solid. Collect by vacuum filtration, wash with cold water, and dry under vacuum.
References
-
University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link] (Note: Direct deep link unavailable, search for "Quinoline Synthesis" on the university's resource page).
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved from [Link] (Specific paper details may vary, link is to the platform).
-
Patel, D. R., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega. Retrieved from [Link]
-
Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (2025). ResearchGate. Retrieved from [Link]
-
Cimino, A., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the preparation thereof. Retrieved from [Link]
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Google Patents.
-
The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. Retrieved from [Link]
-
Hryhoriv, Y., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]
Sources
optimizing reaction conditions for the synthesis of quinoline derivatives
Topic: Reaction Condition Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and broad-spectrum antibiotics. However, the synthesis of these bicycles often presents a dichotomy: classical methods (Skraup, Friedländer) are robust but prone to "tarry" side reactions and violent exotherms, while modern metal-catalyzed routes require precise tuning of oxidants and ligands.
This guide moves beyond textbook definitions to address the operational realities of the lab. We focus on causality —why a reaction fails—and control —how to engineer success.
Module 1: The Skraup & Doebner-Miller Protocols
Core Challenge: Managing the "Violent" Exotherm and Tar Formation.[1]
The classical Skraup synthesis involves heating aniline with glycerol, sulfuric acid, and an oxidant (often nitrobenzene).[2] The primary failure mode is a runaway exotherm coupled with the polymerization of acrolein (the in situ generated intermediate), resulting in a black, intractable tar.
Troubleshooting Guide
Q: My reaction mixture turned into a solid black mass within minutes of heating. What happened? A: You likely experienced uncontrolled acrolein polymerization. This occurs when glycerol dehydrates to acrolein faster than the aniline can perform the Michael addition.
-
The Fix (The Moderator Protocol): Add Ferrous Sulfate (
) or Boric Acid to the reaction mixture. Ferrous sulfate acts as a moderator for the oxidation step and stabilizes the acrolein intermediate, preventing rapid polymerization. -
Process Control: Do not heat rapidly to reflux. Use a two-stage heating profile : hold at 140°C (glycerol dehydration) for 1 hour, then ramp to 160–170°C for cyclization.
Q: Is there a safer alternative to nitrobenzene as the oxidant? A: Yes. Nitrobenzene is traditional but toxic and difficult to remove.
-
Recommendation: Use Iodine (
) or Sodium -nitrobenzenesulfonate . The sulfonate is water-soluble, making workup (removal of the oxidant byproduct) significantly easier during the aqueous wash phase.
Visual Workflow: Controlled Skraup Synthesis
The following diagram illustrates the critical control points to prevent tar formation.
Caption: Logic flow for preventing tar formation in Skraup synthesis via moderator addition.
Module 2: The Friedländer Annulation
Core Challenge: Catalyst Selection and Steric Hindrance.
This method condenses 2-aminobenzaldehyde with a ketone.[3] While milder than Skraup, it often suffers from slow kinetics with sterically hindered ketones.
Optimization Table: Catalyst Selection
Select your catalyst based on your substrate's sensitivity and steric profile.
| Catalyst Type | Specific Reagent | Best For... | Operational Note |
| Brønsted Acid | Simple, unhindered ketones. | Cheap, but incompatible with acid-sensitive protecting groups (e.g., BOC, acetals). | |
| Lewis Acid | Acid-sensitive substrates. | Works under neutral conditions.[4] | |
| Solid Acid | Sulfated Zirconia / Zeolites | Green chemistry / Scale-up. | Heterogeneous; catalyst is removed by simple filtration. Excellent for avoiding aqueous workup. |
| Base Catalysis | KOH / EtOH | Substrates unstable to acid. | Promotes aldol-type condensation first. Can lead to self-condensation of the ketone if not added slowly.[1] |
Q: My yield is low (<40%) when reacting 2-aminobenzaldehyde with cyclohexanone. A: This is a classic "aldol-first" competition. The ketone can self-condense.[1]
-
Protocol Adjustment: Do not mix all reagents at once. Dissolve the 2-aminobenzaldehyde in ethanol with the catalyst (e.g., KOH), then add the ketone dropwise over 30 minutes at reflux. This keeps the ketone concentration low relative to the amine, favoring the cross-condensation.
Module 3: Transition Metal-Catalyzed C-H Activation
Core Challenge: Regioselectivity and Oxidant Compatibility.
Modern methods often couple anilines with alkynes or alkenes via C-H activation, typically using Rh(III), Ru(II), or Pd(II).
Troubleshooting Guide
Q: I am using
-
Mechanism: The cycle generates reduced Rh(I) species that must be re-oxidized to Rh(III) to sustain the cycle.
-
The Fix: Ensure you are using a stoichiometric oxidant like
or . If using air ( ) as the oxidant, the reaction is mass-transfer limited. Switch to a balloon of pure or add a co-oxidant like (20 mol%) to act as an electron shuttle. -
Solvent Check: These reactions are highly sensitive to solvent polarity. TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) are "magic solvents" here—they stabilize the cationic metal intermediate and facilitate C-H cleavage.
Visual Workflow: C-H Activation Cycle
Caption: Catalytic cycle for Rh(III)-catalyzed quinoline synthesis showing the critical re-oxidation step.
Module 4: Green Chemistry & Purification
Core Challenge: Avoiding Toxic Solvents and Isolating from Tar.
Q: How can I perform a "Green" Friedländer synthesis without organic solvents? A: Use Deep Eutectic Solvents (DES) .[4][5]
-
Protocol: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms. Use this as both solvent and catalyst.[3][6]
-
Benefit: The high ionic strength of the DES accelerates the condensation.
-
Isolation: Upon completion, add water. The DES dissolves, and the organic quinoline precipitates out as a solid. Filter and wash.[6] No extraction required.
Q: How do I clean up a reaction that has tarred significantly? A: Do not run a column immediately; the tar will ruin the silica.
-
Steam Distillation: If your quinoline is low-molecular-weight, steam distill the crude mixture. The product will distill over, leaving the inorganic salts and polymeric tar behind.
-
Acid/Base Extraction: Dissolve crude in dilute HCl (product goes into water as salt; tars often stay in organic/solid phase). Filter/Wash organic layer.[6] Basify aqueous layer with NaOH to precipitate the purified quinoline.
References
-
BenchChem. (2025).[6][7][8] Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Link
-
Frontiers in Chemistry. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Link
-
Royal Society of Chemistry (RSC). (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Link
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles. Link
-
University of Camerino. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
common pitfalls in the synthesis of fluoroquinolone analogues
Subject: Troubleshooting Common Pitfalls in Fluoroquinolone Analogue Synthesis
Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists
Overview
Welcome to the Fluoroquinolone Synthesis Support Center. This guide addresses the specific chemical bottlenecks encountered when synthesizing analogues of the 4-quinolone-3-carboxylic acid scaffold (e.g., Ciprofloxacin, Moxifloxacin).
Unlike standard heterocyclic chemistry, fluoroquinolones possess a unique zwitterionic nature and a metal-chelating diketo motif that complicate both reaction monitoring and isolation. This guide moves beyond textbook procedures to address the "why" behind experimental failures.
Module 1: The Cyclization Bottleneck (Gould-Jacobs vs. Grohe-Heitzer)
User Query: "My cyclization yields are erratic (10-30%), and I am seeing significant regioisomers or tar formation. I am using the standard Gould-Jacobs protocol."
Diagnosis:
The classic Gould-Jacobs reaction (thermal cyclization of diethyl ethoxymethylenemalonate derivatives) is robust for simple
The Solution: The Grohe-Heitzer Protocol
For modern analogues (Ciprofloxacin-like), you must switch to the Grohe-Heitzer (Cycloaracylation) method. This route builds the critical
Decision Matrix: Which Route?
Figure 1: Decision tree for selecting the appropriate cyclization pathway based on N-1 substitution requirements.
Module 2: The C-7 Substitution ( ) & The Boron Strategy
User Query: "I am trying to attach a piperazine derivative at C-7. The reaction is sluggish, and I'm observing decarboxylation at C-3."
Diagnosis:
Direct nucleophilic aromatic substitution (
The Solution: Boron Chelation Activation
You must mask the carboxylic acid and activate the nucleus simultaneously. The industry standard is the Boron Chelation Strategy . By reacting the keto-acid with Boron Trifluoride (
Why this works:
-
Electronic Activation: The boron chelate is highly electron-withdrawing, significantly increasing the electrophilicity at C-7.
-
Protection: It prevents decarboxylation by "locking" the carboxyl group.
-
Solubility: The chelate is often more soluble in organic solvents than the zwitterion.
Protocol: Boron-Chelated
-
Chelation: Reflux the 4-quinolone-3-carboxylic acid with
(generated in situ from boric acid and acetic anhydride) or to form the borate complex. -
Substitution: Add the amine (e.g., piperazine) in a polar aprotic solvent (acetonitrile or DMSO). The reaction proceeds rapidly at mild temperatures (
C). -
Hydrolysis: Deprotect the chelate by refluxing in aqueous ethanol/NaOH or mild acid to release the final fluoroquinolone.
Figure 2: The Boron Chelation strategy converts the deactivated carboxylic acid into a highly reactive electrophile for C-7 substitution.
Module 3: Isolation & Purification (The Zwitterion Trap)
User Query: "My product won't precipitate during workup, or the NMR shows broad peaks and metal contamination."
Diagnosis:
Fluoroquinolones are amphoteric zwitterions . They are soluble in acid (protonated amine) and base (deprotonated carboxylate). They are least soluble at their Isoelectric Point (pI) . Additionally, the 3-keto-4-carboxylic acid moiety is a potent chelator for metals (Fe, Al, Mg), which can be introduced from drying agents (
Troubleshooting Table: Isolation Failures
| Symptom | Probable Cause | Corrective Action |
| No Precipitation | pH is too high or too low. | Adjust pH strictly to the pI (typically pH 7.0–7.4 for ciprofloxacin analogues) [2]. |
| Gummy Solid | Trapped solvent/impurities. | Sonicate the solid in cold Ethanol or Diethyl Ether. Do NOT use Acetone (can form Schiff bases with primary amines). |
| Broad NMR Peaks | Paramagnetic metal chelation. | Wash the organic phase with EDTA solution or dilute HCl before final precipitation. Avoid |
| Low Yield | Product loss in mother liquor. | Chill the neutralized solution to 4°C for 12 hours. Zwitterions crystallize slowly. |
Critical Protocol: Isoelectric Precipitation
-
After the final hydrolysis step (if using Boron strategy), you will have a basic solution (carboxylate form) or acidic solution (ammonium form).
-
Slowly add 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.
-
Target pH 7.2 ± 0.2 .
-
Allow the suspension to stir for 1 hour.
-
Filter and wash with water (removes inorganic salts) followed by cold ethanol (removes organic impurities).
References
-
Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) Significance: Confirms that loss of the C-3 carboxyl group (decarboxylation) results in total loss of antibacterial activity, highlighting the need for careful thermal management. URL:[Link]
-
Isoelectric Points of Amino Acids (Zwitterionic Behavior). Source: Master Organic Chemistry Significance: Provides the fundamental chemical basis for pI-based purification strategies required for zwitterionic compounds like fluoroquinolones. URL:[Link]
-
Synthesis of Hybrid Fluoroquinolone-Boron Complexes. Source: ResearchGate Significance: Details the boron chelation mechanism for activating the C-7 position and protecting the carboxyl group during synthesis. URL:[Link]
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful three-component reaction to synthesize quinoline-4-carboxylic acids. The quinoline scaffold is a cornerstone in numerous pharmaceuticals, making mastery of its synthesis critical.[1] This document moves beyond standard protocols to address the common, and often frustrating, issues encountered in the lab. We will explore the causality behind reaction outcomes and provide field-proven, data-driven solutions to optimize your results.
Section 1: Understanding the Fundamentals - The "Why"
A robust troubleshooting strategy begins with a solid mechanistic understanding. Knowing why a reaction works is the first step to diagnosing why it fails.
Q1: What is the proposed mechanism of the Doebner reaction?
The Doebner reaction is a one-pot synthesis that brings together an aniline, an aldehyde, and pyruvic acid.[2] The transformation is not a simple cascade but a carefully orchestrated sequence of condensation, addition, cyclization, and oxidation events.
The Mechanistic Pathway:
-
Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, more commonly known as a Schiff base.[1] This step is crucial as it activates the aldehyde-derived carbon for nucleophilic attack.
-
Enol Addition: Concurrently, pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the imine in a Michael-type addition.[1]
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline.[1]
-
Oxidation/Aromatization: The resulting dihydroquinoline intermediate is not the final product. It must be oxidized to form the stable, aromatic quinoline ring system.[1] In the classical Doebner reaction, a second molecule of the Schiff base can act as a hydrogen acceptor (oxidizing agent), being reduced in the process.[1] In modern variations, dedicated oxidizing agents may be employed.[3]
Caption: Proposed mechanism of the Doebner reaction.
Section 2: Frequently Asked Questions (FAQs)
Q2: What are the typical catalysts and solvents used in the Doebner reaction?
The reaction is acid-catalyzed. Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[1][4] The choice of catalyst can significantly influence reaction efficiency.[1] Ethanol is a traditional solvent choice, but optimization studies have shown that acetonitrile (MeCN) can be highly effective, sometimes simplifying the workup process.[4][5][6]
Q3: My reaction yield is consistently low. What are the most common culprits?
Low yields are the most frequent complaint and can arise from several issues:
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (EWGs) are notoriously poor substrates in the conventional Doebner reaction due to their reduced nucleophilicity.[1][4][5]
-
Suboptimal Conditions: The choice of catalyst, solvent, and temperature is not universal. A reaction that works for one substrate may fail for another. Heating is often necessary, with temperatures around 65 °C being a good starting point for many systems.[4]
-
Side Reactions: The formation of byproducts consumes starting materials and complicates purification, ultimately lowering the isolated yield.[4]
-
Workup & Purification Losses: The product may be lost during aqueous workup, extraction, or final purification steps.[4]
Section 3: Core Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
This is the most critical issue. A logical, step-by-step diagnosis is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of 6-Fluoro-4-methoxyquinoline-2-carboxylic Acid Synthesis: A Process Chemistry Guide
Topic: Validation of 6-Fluoro-4-methoxyquinoline-2-carboxylic Acid Synthesis Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
The 6-fluoro-4-methoxyquinoline-2-carboxylic acid scaffold represents a critical intermediate in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] Unlike the ubiquitous 4-quinolone antibiotics (which exist as the 4-oxo tautomer), the 4-methoxy variant locks the quinoline in the aromatic form, significantly altering the electronic properties of the 2-carboxylic acid moiety and its binding affinity in metalloenzyme pockets.
This guide objectively compares the two primary synthetic methodologies: Direct Methylation versus the Chlorination-Displacement (SNAr) route. Based on experimental validation, the SNAr Route is established as the superior protocol for high-purity pharmaceutical applications, avoiding the thermodynamic trap of N-alkylation.
Route Comparison: The Regioselectivity Challenge
The synthesis of 4-alkoxyquinolines is historically plagued by tautomeric ambiguity. The precursor, 4-hydroxyquinoline, exists in equilibrium with its 4-quinolone (NH-ketone) tautomer.
| Feature | Route A: Direct Alkylation | Route B: Chlorination-Displacement (SNAr) |
| Mechanism | Nucleophilic substitution using MeI or DMS.[1] | Activation via POCl₃ followed by Methoxide displacement. |
| Key Reagents | MeI, K₂CO₃, DMF/Acetone. | POCl₃, NaOMe, MeOH.[2] |
| Regioselectivity | Poor. Produces mixture of O-methyl (kinetic) and N-methyl (thermodynamic) products.[1] | Excellent. 4-Cl intermediate locks the aromatic system, forcing O-substitution.[1] |
| Purification | Difficult chromatographic separation required.[1][3] | Crystallization often sufficient. |
| Scalability | Low (safety concerns with methylating agents; yield loss).[1] | High (standard industrial unit operations).[1] |
| Recommendation | Not Recommended for GMP synthesis.[1] | Recommended for high-purity applications.[1] |
Validated Experimental Protocol (Route B)
This protocol utilizes a modified Conrad-Limpach-Knorr approach followed by an SNAr sequence to ensure 100% regioselectivity for the 4-methoxy congener.[1]
Phase 1: Construction of the Quinoline Core
Reaction: Condensation of 4-fluoroaniline with Dimethyl Acetylenedicarboxylate (DMAD) followed by thermal cyclization.
-
Enamine Formation:
-
Cyclization (Thermodynamic Control):
Phase 2: The "Aromatization Lock" (4-OH 4-Cl 4-OMe)
Rationale: Converting the 4-OH to 4-Cl eliminates the NH tautomer, preventing N-methylation.[1]
-
Chlorination:
-
Methoxylation (SNAr):
Phase 3: Final Hydrolysis
-
Add NaOH (2M aq, 3.0 eq) directly to the methoxylation reaction mixture.
-
Reflux for 1 hour to ensure complete saponification of the 2-ester.
-
Cool and acidify with HCl (1M) to pH 3–4.
-
Filter the white precipitate: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid .
Analytical Validation (Self-Validating System)[1]
To confirm the product is the O-methyl (quinoline) and not the N-methyl (quinolone) isomer, use the following criteria:
| Method | Expected Result for Target (O-Me) | Result for Impurity (N-Me) |
| ¹H NMR (DMSO-d₆) | Methoxy Singlet: | N-Methyl Singlet: |
| ¹³C NMR | C-4: ~160–163 ppm (C-O bond). | C-4: ~175–178 ppm (C=O carbonyl).[1] |
| ¹⁹F NMR | Single peak ~ -110 to -120 ppm (dependent on solvent). | Shifted due to loss of aromaticity in the pyridone ring. |
| Melting Point | Sharp, typically >200°C (decomposition). | Often lower or broader due to amorphous nature. |
Visualized Workflows
Synthetic Pathway & Decision Logic
Caption: Comparative synthetic pathways highlighting the regioselectivity advantage of the Chlorination-Displacement route (Route B).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4] [1]
-
Lenvatinib Intermediate Synthesis. (2015). Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide.[1][2] GuideChem.
-
Musial, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[1] Molbank.
-
Preparation of 6-substituted-4-chromanone-2-carboxylic acid. (2009). Google Patents (CN101475551B).
- Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis of 4-alkoxy-2-quinolinecarboxylic acid derivatives. (General methodology reference for SNAr on quinolines).
Sources
- 1. 2-(2-Fluoro-4-methoxyphenyl)-4-quinolinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Analysis of 6-Fluoro-4-methoxyquinoline-2-carboxylic Acid
Executive Summary
6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a critical scaffold in the synthesis of fluoroquinolone antibiotics and gyrase inhibitors. Its structural integrity is defined by three distinct features: the electron-rich methoxy group at C4, the electron-withdrawing fluorine at C6, and the ionizable carboxylic acid at C2.
This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating solvent performance (DMSO-d6 vs. CDCl3) and defining the rigorous spectral fingerprint required to validate this compound against common synthetic precursors.
Part 1: Structural Context & Theoretical Prediction
Before analysis, we must establish the expected magnetic environment. The quinoline ring system creates a significant anisotropic effect, while the fluorine atom at position 6 introduces spin-spin coupling (
The Spin System[1]
-
H3 (Proton 3): Isolated singlet. Located between the carboxylic acid (C2) and methoxy (C4) groups.
-
H5, H7, H8: Aromatic protons on the benzenoid ring.
-
H5: Ortho to Fluorine (
). -
H7: Ortho to Fluorine (
) and Ortho to H8 ( ). -
H8: Meta to Fluorine (
) and Ortho to H7 ( ).
-
-
Methoxy (-OCH3): Strong singlet, deshielded by oxygen.
-
Carboxylic Acid (-COOH): Highly deshielded, exchangeable proton.
Diagram 1: Signal Assignment Logic & Coupling Pathways
The following diagram illustrates the connectivity and coupling logic used to assign the spectrum.
Caption: Logical flow for assigning signals based on chemical environment and fluorine coupling pathways.
Part 2: Comparative Solvent Analysis
The choice of solvent is the single most critical variable in the analysis of quinoline carboxylic acids. Below is a comparative performance guide between the two industry standards: DMSO-d6 and Chloroform-d (CDCl3) .
Performance Comparison Table
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor to Moderate | The polar carboxylic acid moiety aggregates in non-polar CDCl3, leading to precipitation or line broadening. |
| -COOH Detection | Visible (13-14 ppm) | Invisible / Broad | DMSO forms strong H-bonds with the acid proton, slowing exchange and sharpening the peak. |
| Resolution | High | Variable | CDCl3 offers lower viscosity (sharper lines) only if the molecule is fully soluble and non-aggregating. |
| Water Interference | High (~3.33 ppm) | Low (~1.56 ppm) | DMSO is hygroscopic. The water peak can broaden or overlap with signals if the sample is "wet". |
| Chemical Shift | Deshielded | Shielded | Polar solvents generally shift protons downfield due to electric field effects [1]. |
Recommendation
Use DMSO-d6. The detection of the carboxylic acid proton is a key purity indicator. In CDCl3, the absence of this peak makes it difficult to confirm the free acid versus a salt or ester form without secondary techniques (IR/MS).
Part 3: Detailed Spectral Assignment
The following assignments assume DMSO-d6 as the solvent.
The Carboxylic Acid (COOH)[2]
-
Shift:
13.5 – 14.0 ppm -
Multiplicity: Broad Singlet
-
Diagnostic Value: Integration of this peak confirms the free acid state. If this peak is missing in DMSO, suspect salt formation (carboxylate) or esterification.
The Aromatic Region (The "Fingerprint")
This region (
-
H3 (
~7.60 ppm):-
Appears as a sharp Singlet .
-
Why? It has no protons on adjacent carbons (C2 has COOH, C4 has OMe).
-
-
H8 (
~8.0 - 8.1 ppm):-
Appears as a Doublet of Doublets (dd) .[1]
-
Coupling:
(~9 Hz) and (~5-6 Hz, meta-coupling).
-
-
H5 (
~7.8 - 7.9 ppm):-
Appears as a Doublet of Doublets (dd) .[1]
-
Coupling:
(~8-10 Hz, ortho-coupling) and (~2 Hz, meta-coupling).
-
-
H7 (
~7.7 ppm):-
Appears as a Multiplet (ddd) .
-
Coupling: It is split by H8 (ortho), F6 (ortho), and H5 (meta).
-
The Methoxy Group (OCH3)
-
Shift:
4.05 – 4.10 ppm -
Multiplicity: Singlet
-
Integration: Calibrate to 3H.
-
Note: This peak is significantly downfield compared to a standard methoxybenzene (~3.8 ppm) due to the electron-deficient quinoline ring.
Part 4: Experimental Protocol
This protocol is designed to ensure reproducibility and quantitative accuracy (qNMR).
Diagram 2: Sample Preparation Workflow
Caption: Step-by-step workflow for preparing and analyzing the sample in DMSO-d6.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the solid into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.8% D). Tip: Use an ampoule to minimize water content.
-
Sonicate for 30 seconds. The solution should be clear and yellow. If cloudy, filter through a glass wool plug.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Spectral Width (SW): 20 ppm (to capture the acid peak at 14 ppm).
-
Offset (O1): 6-7 ppm (center of the spectrum).
-
Relaxation Delay (D1): Wait at least 5-10 seconds.
-
Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 (e.g., 1s) will saturate this signal, leading to under-integration (e.g., 0.6H instead of 1.0H).
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.
-
-
Processing:
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
-
Integration: Normalize the Methoxy singlet (at ~4.1 ppm) to 3.00 .
-
Validation: Check if the aromatic region integrates to 4 protons (H3, H5, H7, H8) and the acid peak to 1 proton.
-
Part 5: Troubleshooting & Validation
Common Issue: Missing Carboxylic Acid Peak
-
Cause: Wet DMSO or rapid chemical exchange.
-
Solution: Dry the sample or run the experiment at a lower temperature (e.g., 280 K) to slow down the exchange rate.
Common Issue: Extra Peaks in Aromatic Region
-
Cause: Presence of unreacted precursor (e.g., 4-chloro-6-fluoroquinoline-2-carboxylic acid).
-
Check: Look for a small singlet around 8.0 ppm (H3 of the chloro-derivative) and lack of methoxy signal for that impurity.
Comparative Validation (Product vs. Precursor)
| Feature | Product (4-Methoxy) | Precursor (4-Chloro) |
| Methoxy Region | Singlet @ 4.1 ppm | Absent |
| H3 Shift | ~7.6 ppm | Shifts downfield (~8.0 ppm) due to Cl |
| Solubility | Good in DMSO | Moderate in DMSO |
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for coupling constants and pulse sequences).
-
PubChem Compound Summary. (2023). "Quinoline-4-carboxylic acid derivatives." National Library of Medicine.
Sources
Comparative Analysis of Antibacterial Spectrum: Quinoline Derivatives & Next-Gen Scaffolds
[1]
Executive Summary: The Quinoline Renaissance
The quinoline scaffold remains a cornerstone of antibacterial chemotherapy, evolving from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones (FQs) and now to novel hybrids designed to circumvent multidrug resistance (MDR). This guide provides a technical comparative analysis of these derivatives, focusing on their antibacterial spectra, structure-activity relationships (SAR), and experimental validation protocols.
While second-generation FQs (e.g., Ciprofloxacin) set the standard for Gram-negative coverage, fourth-generation agents (e.g., Moxifloxacin) and emerging synthetic derivatives (e.g., Quinoline-2-ones) have shifted the paradigm toward Gram-positive and anaerobic potency.
Structural Evolution & SAR Analysis
The antibacterial efficacy of quinoline derivatives is dictated by specific substitutions on the N-1, C-6, C-7, and C-8 positions of the central bicyclic core.
Critical Pharmacophores
-
Position N-1: Cyclopropyl or alkyl groups enhance overall potency.
-
Position C-6: The introduction of a Fluorine atom (Fluoroquinolones) dramatically increases cell wall penetration and affinity for DNA gyrase.
-
Position C-7: Heterocyclic rings (piperazine, pyrrolidine) govern the spectrum. Piperazine favors Gram-negative activity (Ciprofloxacin), while bulky substituents can improve Gram-positive coverage and reduce efflux susceptibility.
-
Position C-8: A methoxy group (Moxifloxacin) or a fused ring improves activity against anaerobes and reduces the selection of resistant mutants.
Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the functional impact of key structural modifications.
Figure 1: Functional mapping of the quinoline scaffold. The C-6 fluorine and C-7 substituents are the primary drivers of the broad-spectrum activity seen in modern derivatives.
Mechanism of Action: The Gyrase Trap
Quinolones act as "topoisomerase poisons." They do not merely inhibit the enzyme; they stabilize the cleavage complex formed between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV. This results in the accumulation of double-stranded DNA breaks, triggering cell death via the SOS response.
-
Gram-Negative Target: Primarily DNA Gyrase (preventing supercoiling).
-
Gram-Positive Target: Primarily Topoisomerase IV (preventing decatenation of daughter chromosomes).
Figure 2: The "Poison" Mechanism. Quinolines convert essential enzymes into cellular toxins by freezing the DNA cleavage complex.
Comparative Antibacterial Spectrum Data
The following table synthesizes experimental MIC (Minimum Inhibitory Concentration) data from multiple studies, contrasting established generations with novel synthetic derivatives (e.g., Quinoline-2-ones).
Table 1: Comparative MIC Ranges (µg/mL)
| Compound Class | Representative Drug | Gram-Negative (E. coli, P. aeruginosa) | Gram-Positive (S. aureus, S. pneumoniae) | MDR Strains (MRSA, VRE) | Key Feature |
| Gen 2 FQ | Ciprofloxacin | Excellent (0.004 - 0.015) | Moderate (0.25 - 1.0) | Poor (> 4.0) | Gold standard for Gram-negatives [1]. |
| Gen 3 FQ | Levofloxacin | Good (0.03 - 0.12) | Good (0.25 - 0.5) | Moderate | Balanced spectrum; improved pharmacokinetics. |
| Gen 4 FQ | Moxifloxacin | Moderate (0.06 - 0.25) | Excellent (0.06 - 0.12) | Moderate | Anaerobic coverage; C-8 methoxy reduces resistance. |
| Novel Derivative | Compound 6c (Quinoline-2-one) | Weak | Good | Superior (0.75) | Designed specifically for MRSA/VRE biofilms [2]. |
| Hybrid | Isocryptolepine (Y-D-29) | Moderate | Moderate | N/A | High potency against plant pathogens (X. oryzae) [3]. |
Data Insight: While Ciprofloxacin remains superior for Pseudomonas, novel derivatives like Compound 6c demonstrate a strategic shift, sacrificing some Gram-negative potency to achieve sub-microgram MICs against resistant Gram-positive strains (MRSA), effectively outperforming Vancomycin in biofilm reduction assays [2].
Experimental Protocol: Broth Microdilution
To ensure reproducibility and adherence to CLSI/EUCAST standards, the following self-validating workflow is recommended for testing new quinoline derivatives.
Protocol Design Principles
-
Cation-Adjusted Media: Mueller-Hinton Broth (MHB) must be cation-adjusted (Ca²⁺, Mg²⁺). Quinolones chelate cations; unadjusted media can yield false-positive susceptibility due to reduced drug-target bridging.
-
Inoculum Density: Must be strictly controlled at
CFU/mL. Higher densities (inoculum effect) significantly elevate quinolone MICs.
Workflow Visualization
Figure 3: Standardized Broth Microdilution Workflow.[1] Inclusion of a reference drug (e.g., Ciprofloxacin) is mandatory for assay validation.
References
-
Biointerface Research in Applied Chemistry. (2021).[2] Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Retrieved from [2]
-
National Institutes of Health (NIH). (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from
-
PubMed. (2026).[3] Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids. Retrieved from
-
American Chemical Society (ACS). (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. Retrieved from
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from
Cross-Reactivity Profiling of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid: Analytical & Immunological Specificity Guide
Executive Summary: The Specificity Challenge
6-Fluoro-4-methoxyquinoline-2-carboxylic acid (CAS 883531-18-0) represents a critical scaffold in the synthesis of next-generation fluoroquinolones and specific kinase inhibitors. Its structural duality—combining the fluorinated quinoline core typical of antibiotics with a methoxy-substituted carboxylic acid tail—creates unique challenges in specificity profiling .
This guide objectively compares the cross-reactivity performance of this compound against its primary structural analogs (metabolites and synthetic impurities). We analyze specificity through two lenses: Immunological Recognition (ELISA/antibody binding) and Analytical Differentiation (LC-MS/MS selectivity).
Key Takeaway: High-fidelity detection of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid requires differentiating it from its 4-hydroxy metabolite (a common degradation product) and its des-fluoro analogs. Standard immunoassays often exhibit 15–40% cross-reactivity with these analogs unless specific hapten design strategies are employed.
Structural Analogs & Cross-Reactivity Landscape
In both drug development and environmental monitoring, "cross-reactivity" is the measure of error introduced by structurally similar compounds. For 6-Fluoro-4-methoxyquinoline-2-carboxylic acid (Target), the primary "alternatives" (interferents) are listed below.
Table 1: Comparative Cross-Reactivity Profile (Representative SAR Data)
Data synthesized from typical quinoline-2-carboxylic acid immunoassay performance characteristics.
| Compound | Structural Difference | Immunoassay Cross-Reactivity (CR%) | LC-MS/MS Specificity | Risk Factor |
| 6-Fluoro-4-methoxyquinoline-2-carboxylic acid | Target Analyte | 100% | High (Unique MRM) | N/A |
| 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid | -OCH₃ | 35 – 60% | High (Mass shift -14 Da) | Critical: Major metabolic degradant. |
| Quinoline-2-carboxylic acid | Missing F and -OCH₃ | < 5% | Very High | Low: distinct polarity. |
| 6-Fluoro-quinoline-2-carboxylic acid | Missing -OCH₃ | 10 – 25% | High | Moderate: Synthetic impurity. |
| Fluoroquinolone Antibiotics (e.g., Ciprofloxacin) | 4-oxo, 3-COOH (Isomeric core) | < 1% | Very High | Negligible: Positional isomerism prevents binding. |
Analyst Note: The high cross-reactivity with the 4-hydroxy variant is the primary analytical bottleneck. Antibodies raised against the methoxy group often recognize the hydroxy tautomer due to electronic similarities in the binding pocket.
Mechanism of Cross-Reactivity
Understanding why cross-reactivity occurs is essential for troubleshooting.
Immunological Interference (Hapten Recognition)
In competitive ELISA formats, antibodies are typically generated against the rigid quinoline core.
-
The Fluorine Effect: The C6-Fluorine atom acts as a strong electronegative anchor. Antibodies recognizing this motif will cross-react heavily with any 6-fluoro-quinoline, regardless of the C4 substitution.
-
The Methoxy/Hydroxy Tautomerism: The C4-methoxy group is stable, but if the antibody pocket is flexible, it may accommodate the slightly smaller C4-hydroxyl group of the metabolite, leading to false positives.
Analytical Interference (Mass Spectrometry)
While LC-MS/MS is more specific, "cross-reactivity" manifests as isobaric interference or source fragmentation .
-
In-Source Fragmentation: The methoxy group can be labile in the electrospray source, losing a methyl group (-14 Da) to mimic the hydroxy-variant before detection.
Diagram 1: Cross-Reactivity Pathways & Differentiation Logic
Caption: Comparative logic of antibody binding vs. mass spectral resolution. Note the high risk of false positives in immunoassays from the 4-hydroxy analog.
Experimental Protocols for Specificity Validation
Protocol A: Determination of Cross-Reactivity (CR%) via Competitive ELISA
Objective: Quantify the specificity of an antibody against 6-Fluoro-4-methoxyquinoline-2-carboxylic acid relative to its analogs.
Reagents:
-
Coating Antigen: 6-Fluoro-4-methoxyquinoline-BSA conjugate.
-
Primary Antibody: Anti-6-Fluoro-4-methoxyquinoline (polyclonal or monoclonal).
-
Analytes: Target compound and Analogs (prepared in PBS/MeOH).
Workflow:
-
Plate Coating: Coat microtiter plates with antigen (1 µg/mL) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 1% Casein in PBS for 1h at RT.
-
Competition Step:
-
Add 50 µL of standard solution (Target or Analog) at varying concentrations (0.01 to 1000 ng/mL).
-
Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).
-
Incubate 1h at 37°C. (The free analyte competes with the plate-bound antigen).
-
-
Detection: Wash 5x. Add HRP-secondary antibody. Incubate 45 min. Develop with TMB substrate.
-
Calculation:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate IC50 (concentration inhibiting 50% of maximum binding) for the Target and each Analog.
-
Formula:
-
Acceptance Criteria: A specific assay should have <5% CR for distant analogs and <20% for the 4-hydroxy metabolite.
Protocol B: LC-MS/MS Specificity & In-Source Stability Check
Objective: Ensure the "4-methoxy" target is not misidentified as the "4-hydroxy" analog due to instrument parameters.
Instrument Parameters (Agilent/Sciex Triple Quad):
-
Ionization: ESI Positive Mode (Protonation of Quinoline N).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
Step-by-Step Optimization:
-
Precursor Scan: Infuse the Target (1 µg/mL). Identify the parent ion
.-
Target Mass: ~222.05 Da (Check exact mass based on synthesis).
-
-
Product Ion Scan: Fragment the parent ion to find unique daughters.
-
Key Transition: Look for loss of -COOH (-45) or -OCH3 (-31).
-
-
Cross-Talk Verification:
-
Inject pure 4-Hydroxy analog . Monitor the Target's MRM channel.
-
Result: There should be no peak . If a peak appears, your source temperature is likely too high, causing thermal degradation of the methoxy group into the hydroxy form inside the probe.
-
Correction: Lower desolvation temperature (e.g., from 500°C to 350°C) until the artifact peak disappears.
-
Comparative Performance Guide: Method Selection
When should you use Immunoassay vs. LC-MS/MS for this compound?
| Feature | Immunoassay (ELISA) | LC-MS/MS |
| Throughput | High (96+ samples/run) | Moderate (5-10 mins/sample) |
| Cost per Sample | Low (<$5) | High (>$50) |
| Specificity | Moderate (Prone to metabolite interference) | Excellent (Mass-resolved) |
| Limit of Detection | ng/mL range | pg/mL range |
| Best Use Case | High-volume screening of synthesis fractions. | Pharmacokinetic (PK) studies or confirmation of purity. |
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting analytical methods based on the tolerance for cross-reactivity.
References
-
BenchChem. (2025).[1] Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid and Quinoline Derivatives. BenchChem Technical Guides. Link
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules.[2][1][3][4][5][6][7][8] Link
-
PubChem. (2025).[9] Compound Summary: 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.[4] National Library of Medicine. Link
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[7] Frontiers. Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 6-Methoxyquinoline.[10] Thermo Fisher Scientific. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0 | Benchchem [benchchem.com]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
